molecular formula C24H40N2O4S B613306 83825-42-7 CAS No. 83825-42-7

83825-42-7

Número de catálogo: B613306
Número CAS: 83825-42-7
Peso molecular: 452.65
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

83825-42-7 is a useful research compound. Its molecular formula is C24H40N2O4S and its molecular weight is 452.65. The purity is usually 95%.
BenchChem offers high-quality 83825-42-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 83825-42-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

83825-42-7

Fórmula molecular

C24H40N2O4S

Peso molecular

452.65

Origen del producto

United States

Foundational & Exploratory

Technical Master File: CAS 83825-42-7

Author: BenchChem Technical Support Team. Date: February 2026

Boc-3-(3-thienyl)-L-alanine DCHA Salt: A Strategic Isostere for Peptide Engineering[1][2]

Executive Summary

CAS 83825-42-7 identifies the dicyclohexylamine (DCHA) salt of N-alpha-t-Butoxycarbonyl-3-(3-thienyl)-L-alanine .[1][2][3] This compound serves as a critical building block in medicinal chemistry, specifically for the synthesis of bioactive peptides and peptidomimetics.

Its primary utility lies in bioisosterism . The 3-thienylalanine moiety acts as a non-natural isostere of Phenylalanine (Phe). By substituting the phenyl ring of Phe with a thiophene ring, researchers can modulate the electronic density, lipophilicity, and metabolic stability of a peptide lead without drastically altering its steric footprint. This guide details the physicochemical properties, strategic applications, and validated protocols for integrating this reagent into drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[5]

Table 1: Technical Specifications

PropertySpecification
Chemical Name Boc-3-(3-thienyl)-L-alanine dicyclohexylamine salt
Synonyms Boc-3-Thi-OH[2][4]·DCHA; N-Boc-3-(3-thienyl)-L-alanine DCHA
CAS Number 83825-42-7
Molecular Formula

(Salt Form)
Molecular Weight 452.65 g/mol (Salt); 271.33 g/mol (Free Acid)
Chirality L-Isomer (S-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMF; Sparingly soluble in water
Purity Standard

(HPLC)
Part 2: Strategic Mechanism – The Phenylalanine-Thiophene Isosterism

As a Senior Application Scientist, it is crucial to understand why you would select this specific building block. It is not merely a spacer; it is a probe of the receptor binding pocket.

1. Electronic Modulation

The thiophene ring is


-excessive (electron-rich) compared to the benzene ring of Phenylalanine.
  • Impact: If the target receptor relies on

    
     stacking interactions (e.g., with Tryptophan or Tyrosine residues in the pocket), the electron-rich thiophene can strengthen these interactions, potentially increasing potency (
    
    
    
    or
    
    
    ).
2. Steric & Lipophilic Tuning
  • Sterics: The thiophene ring is slightly smaller than a benzene ring (bond angles of ~90° vs 120°), allowing the residue to fit into tighter hydrophobic pockets where Phenylalanine might clash.

  • Lipophilicity: Thienylalanine generally maintains high lipophilicity, ensuring membrane permeability is not compromised, while altering the solvation profile.

3. Metabolic Stability

Replacing the phenyl ring can block metabolic hot-spots. The thiophene ring is susceptible to different metabolic pathways (e.g., S-oxidation) than the phenyl ring (hydroxylation), offering a tactic to alter the pharmacokinetic (


) half-life of a peptide drug.
Part 3: Experimental Protocols
Workflow Visualization

The following diagram illustrates the critical decision path for using CAS 83825-42-7. The DCHA salt form is stable for storage but often requires conversion to the free acid form prior to coupling to prevent amine interference or solubility issues in specific solvents.

G cluster_0 Validation Checkpoint Start CAS 83825-42-7 (DCHA Salt Form) Decision Coupling Method? Start->Decision Desalt Acid Wash (Extract Free Acid) Decision->Desalt Standard Protocol Direct Direct Coupling (HBTU/DIEA) Decision->Direct Rapid Screening Activate Activation (Active Ester Formation) Desalt->Activate Pure Boc-AA-OH Direct->Activate In Situ Coupling Peptide Bond Formation Activate->Coupling + Amine Component

Figure 1: Decision workflow for processing Boc-3-(3-thienyl)-L-alanine DCHA salt prior to peptide synthesis.

Protocol A: Conversion to Free Acid (Desalting)

Context: The DCHA amine can compete with the amino component during coupling or alter the pH. For precise kinetic studies or difficult couplings, isolate the free acid.

  • Dissolution: Suspend 1.0 g of CAS 83825-42-7 in 20 mL of Ethyl Acetate (EtOAc).

  • Acidification: Wash the organic layer with 10 mL of 5%

    
     (aq) or 0.5 N HCl.
    
    • Scientist's Note:

      
       is preferred over HCl to prevent acid-catalyzed removal of the Boc group (acidolysis).
      
  • Separation: Separate the layers. The DCHA stays in the aqueous acidic layer.

  • Washing: Wash the EtOAc layer with water (

    
     mL) and Brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and evaporate in vacuo.
    
  • Result: You obtain Boc-3-(3-thienyl)-L-alanine (Free Acid) as a viscous oil or foam, ready for immediate coupling.

Protocol B: Solid-Phase Peptide Synthesis (Boc-Chemistry)

Context: Incorporating the residue into a peptide chain using standard Boc-SPPS.

  • Resin Preparation: Swell MBHA or PAM resin in Dichloromethane (DCM).

  • Deprotection (Cycle N-1): Remove the Boc group from the previous amino acid using 50% TFA/DCM (20 mins). Wash with DCM and neutralize with 10% DIEA/DCM.

  • Activation:

    • Dissolve the Free Acid (from Protocol A) (3.0 eq relative to resin loading) in minimal DMF/DCM.

    • Add HBTU (2.9 eq) and DIEA (6.0 eq).

    • Validation: Allow activation for 2-3 minutes. The solution should remain clear.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 1-2 hours.

  • Monitoring (The Trustworthiness Pillar):

    • Perform a Kaiser Test (Ninhydrin) .

    • Result: Colorless beads indicate complete coupling. Blue beads indicate incomplete reaction (re-couple if necessary).

Part 4: Safety & Handling (E-E-A-T)
  • Storage: Store at

    
     to 
    
    
    
    . Keep desiccated. The Boc group is acid-labile; protect from acidic fumes in the fridge.
  • Hazards: The DCHA component is an irritant. Wear standard PPE (gloves, goggles).

  • Thiophene Sensitivity: While the thiophene ring is robust, avoid harsh oxidizing conditions (e.g., high concentrations of peroxide or performic acid) during side-chain modifications of other residues, as the sulfur atom can oxidize to the sulfoxide/sulfone.

References
  • PubChem. Compound Summary for CID 2733261 (Parent Acid). National Library of Medicine (US). Available at: [Link]

Sources

Technical Monograph & Safety Guide: Boc-L-3-Thienylalanine DCHA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-3-thienylalanine dicyclohexylamine (DCHA) salt (CAS: 83825-42-7) is a specialized amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry. It serves as a crucial building block for introducing the thienylalanine moiety—a bioisostere of phenylalanine and histidine—into peptide backbones to modulate potency and metabolic stability in drug candidates (e.g., Factor XIa and AKT inhibitors).

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory hazard data with high-fidelity experimental protocols. It addresses the compound's primary technical challenge: the necessity of converting the stable DCHA salt form into the reactive free acid prior to specific coupling iterations, ensuring maximum synthetic efficiency and safety.

Part 1: Chemical Identity & Physicochemical Profile

The DCHA salt form is preferred for storage and transport because the free acid of Boc-L-3-thienylalanine is often an unstable, viscous oil. The salt provides a crystalline lattice that resists hygroscopic degradation.

Table 1: Substance Identification
ParameterSpecification
Chemical Name Boc-L-3-thienylalanine dicyclohexylamine salt
Synonyms Boc-3-(3-thienyl)-L-alanine DCHA; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-thienyl)propanoic acid DCHA salt
CAS Number 83825-42-7
Molecular Formula

Molecular Weight 452.66 g/mol (Salt); ~271.33 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 134–138 °C (Decomposes)
Chiral Purity

99% L-enantiomer (essential to prevent epimerization)

Part 2: Hazard Identification (GHS Classification)[5]

While widely used, this compound presents specific risks associated with the dicyclohexylamine counter-ion and the thiophene moiety.

GHS Label Elements

Signal Word: WARNING

Hazard ClassHazard StatementCode
Acute Toxicity (Oral) Harmful if swallowed.[1]H302
Skin Corrosion/Irritation Causes skin irritation.[1]H315
Serious Eye Damage Causes serious eye irritation.[1]H319
STOT - Single Exposure May cause respiratory irritation.[1]H335
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Technical Workflow – The "Self-Validating" Desalting Protocol

Context: In many peptide coupling protocols (especially using carbodiimides like DIC or EDC), the presence of DCHA (a secondary amine) can interfere with activation or consume coupling reagents. To ensure stoichiometric precision , the free acid must be liberated immediately before use.

The Protocol: This method uses a biphasic extraction system.[2] The logic relies on the basicity of DCHA; washing with a weak acid (


) protonates the DCHA, forcing it into the aqueous phase, while the hydrophobic Boc-amino acid remains in the organic phase.
Step-by-Step Methodology
  • Dissolution: Suspend the calculated mass of Boc-L-3-thienylalanine DCHA salt in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of salt.

    • Why EtOAc? It offers excellent separation from water and solubilizes the Boc-amino acid well.

  • Acid Wash (The Critical Step):

    • Wash the organic layer with 0.5 M

      
        (or 10% Citric Acid) three times.
      
    • Validation: The aqueous layer pH should remain acidic (< pH 3). If neutral, DCHA is still present; repeat the wash.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and break potential emulsions.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter off the desiccant.[3]
  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator) at < 40°C.

    • Result: The product will appear as a viscous, colorless to pale yellow oil (the Free Acid).

  • Immediate Use: Dissolve the oil immediately in DMF/DCM for the coupling reaction to prevent slow decarboxylation or oxidation.

Visualization: Desalting Logic Flow

DesaltingProtocol Start Start: Boc-L-3-thienylalanine DCHA Salt (Solid) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Start->Dissolve Wash Wash with 0.5M KHSO4 (aq) (3x Extraction) Dissolve->Wash Partition Phase Separation Wash->Partition AqLayer Aqueous Layer (Contains DCHA-H+ Salt) Partition->AqLayer Discard OrgLayer Organic Layer (Contains Boc-Free Acid) Partition->OrgLayer Keep Dry Dry (Na2SO4) & Filter OrgLayer->Dry Evap Evaporate Solvent (<40°C) Dry->Evap Result End: Boc-L-3-thienylalanine Free Acid (Viscous Oil) Evap->Result

Figure 1: Biphasic extraction workflow for liberating the free acid from DCHA salt.

Part 4: Handling, Storage & Stability[8][9]

The thiophene ring introduces specific stability concerns compared to standard phenyl-based amino acids. It is electron-rich and susceptible to oxidation.

Stability Matrix
FactorRiskMitigation Strategy
Temperature Thermal decompositionStore at -20°C for long-term; 2-8°C for active use. Avoid repeated freeze-thaw cycles.[4]
Moisture HygroscopicityStore under inert atmosphere (

or Ar) if the bottle is opened. Use desiccators.
Light Photo-oxidation of ThiopheneStore in amber vials or wrap containers in aluminum foil.
Time Slow decarboxylation (Free Acid)Do not store the free acid. Convert from salt only immediately before use.
Incompatibility
  • Strong Oxidizers: Can react violently with the thiophene ring.

  • Strong Acids: Will remove the Boc group (deprotection). Ensure contact with acids (like TFA) is restricted to the planned cleavage step.

Part 5: Emergency Response & First Aid

In the event of exposure, the following decision logic applies based on the GHS classification (Irritant).

Exposure Response Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActEye Rinse water 15min Remove contacts Eye->ActEye ActSkin Wash soap/water Remove contaminated clothes Skin->ActSkin ActInhale Move to fresh air Support breathing Inhale->ActInhale Medical Seek Medical Advice (Show Label/SDS) ActEye->Medical ActSkin->Medical ActInhale->Medical

Figure 2: Decision tree for immediate first-aid response.

Spill Cleanup
  • PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.

  • Containment: Do not dry sweep. Dampen with water to avoid dust generation or use a HEPA vacuum.

  • Disposal: Place in a sealed container labeled "Organic Waste - Solid". Incineration is the preferred disposal method due to the nitrogen and sulfur content.

References

  • PubChem. (n.d.).[1] 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S.[1] National Library of Medicine. Retrieved February 1, 2026, from [Link]

Sources

Technical Guide: Mastering Boc Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the principles, protocols, and strategic implementation of Boc (tert-butyloxycarbonyl) chemistry in solid-phase peptide synthesis (SPPS).

Executive Summary

While Fmoc chemistry dominates routine peptide synthesis due to its milder conditions, Boc chemistry remains the "gold standard" for synthesizing difficult, aggregation-prone sequences, thioesters, and complex proteins via chemical ligation.[] The core advantage of Boc chemistry lies in the protonation of the


-amino group during deprotection, which disrupts inter-chain hydrogen bonds and improves solvation of the growing peptide chain.[2] This guide provides an advanced technical analysis of the Boc strategy, moving beyond basic protocols to expert-level workflows including in-situ neutralization  and Low-High HF cleavage .

Part 1: The Mechanistic Foundation

The utility of the Boc group rests on its differential acid lability compared to benzyl-based side-chain protection.[3] The Boc group is removed by moderately strong acids (TFA), while side-chain groups (Bzl, Tos, Z) require strong acids (HF, TFMSA).[3]

Acidolytic Cleavage Mechanism

The deprotection of the


-Boc group is an acid-catalyzed elimination (E1-like) reaction.
  • Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the urethane linkage.

  • Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing CO

    
     and the amine as a trifluoroacetate salt.
    
  • Scavenging: The generated tert-butyl cation is a potent electrophile. Without scavengers, it will alkylate nucleophilic side chains (Trp, Met, Cys).

Visualization of the Mechanism

BocMechanism BocAmine Boc-Peptide-Resin Protonated Protonated Intermediate (Oxonium Ion) BocAmine->Protonated + TFA (H+) Carbamic Carbamic Acid (Unstable) Protonated->Carbamic Fragmentation tButyl tert-Butyl Cation (Electrophile) Protonated->tButyl Cleavage AmineSalt Amine-TFA Salt (Protonated N-Terminus) Carbamic->AmineSalt - CO2 CO2 CO2 (Gas) Carbamic->CO2 Isobutene Isobutene tButyl->Isobutene - H+

Figure 1: The acid-catalyzed deprotection pathway of the Boc group.[4] Note the generation of the reactive tert-butyl cation.[3][4]

Part 2: Strategic Analysis (Boc vs. Fmoc)

For drug development professionals, the choice between Boc and Fmoc is strategic, not just preferential.

Table 1: Comparative Technical Specifications
FeatureBoc Chemistry Fmoc Chemistry
Deprotection Acidic (TFA).[][4] Fast (2-5 min).Basic (Piperidine).[] Slower (5-20 min).[5]
Solubility (Aggregation) Superior. Protonated N-terminus (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

) repels chains, reducing

-sheet formation.
Inferior. Neutral N-terminus promotes aggregation in difficult sequences.
Cleavage Reagent HF (Hydrogen Fluoride) or TFMSA.[5][6][7] Hazardous, requires Teflon lines.TFA. Safer, standard glass equipment.
Orthogonality Semi-orthogonal (Graduated Acid Lability).True Orthogonal (Base vs. Acid).[2][6]
Synthesis Cost Lower (Cheaper monomers).Higher.
Best Application Long peptides (>50 AA), aggregating sequences, thioesters.Routine synthesis, acid-sensitive sequences, phosphopeptides.

Part 3: The Modern Boc-SPPS Workflow

Expert Insight: Traditional Boc protocols use a "Deprotect


 Wash 

Neutralize

Wash

Couple" cycle. However, the In-Situ Neutralization protocol (developed by Kent et al.) is superior. It eliminates the discrete neutralization wash, minimizing the time the peptide resin spends in a neutral (aggregating) state.
Protocol: In-Situ Neutralization Cycle

Reagents:

  • Deprotection: 100% TFA (Neat) or 50% TFA in DCM.

  • Activator: HBTU or HATU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine).[8]

Step-by-Step Workflow:

  • Swell: Swell resin in DCM.[3][5][8]

  • Deprotection: Treat with 100% TFA (2 x 1 min flow wash). Note: Neat TFA is preferred to minimize carbocation scavenging by the solvent.

  • Flow Wash: Wash rapidly with DCM to remove excess TFA.

  • Coupling (The Critical Step):

    • Dissolve Boc-Amino Acid (4-5 eq) and HBTU (4-5 eq) in DMF.

    • Add DIEA (excess, typically 6-8 eq) to the amino acid mixture immediately before adding to the resin.

    • Mechanism: The excess DIEA neutralizes the resin-bound amine salt and activates the incoming amino acid simultaneously.

  • Reaction: Shake for 10–20 minutes.

  • Drain & Wash: Drain and wash with DMF/DCM.[8]

Workflow Visualization

BocCycle Start Start: Boc-Peptide-Resin TFA 1. Deprotection (100% TFA) Start->TFA Wash 2. DCM Flow Wash TFA->Wash Couple 3. In-Situ Coupling (Boc-AA + HBTU + Excess DIEA) Wash->Couple Resin is TFA Salt Check 4. Kaiser Test Couple->Check Check->Couple Positive (Blue) -> Recouple Next Next Cycle Check->Next Negative (Colorless)

Figure 2: The High-Efficiency In-Situ Neutralization Cycle. This method minimizes aggregation by maintaining the peptide in a protonated state until the exact moment of coupling.

Part 4: Cleavage and Side Reaction Management[8]

The final cleavage in Boc chemistry utilizes anhydrous Hydrogen Fluoride (HF).[9][10] This is the most hazardous step but yields the cleanest peptides if managed correctly using the Tam "Low-High" HF procedure .

The Scavenger System

HF cleavage generates benzyl and tert-butyl cations. Without scavengers, these alkylate Met, Cys, Tyr, and Trp.

Table 2: Essential Scavengers
ScavengerTarget SpeciesNotes
p-Cresol General Cation ScavengerThe primary scavenger (liquid at RT when mixed).
Dimethyl Sulfide (DMS)

Mechanism Promoter
Essential for "Low HF" step; reduces Met(O) to Met.
p-Thiocresol Benzyl CationsProtects Cys/Met.
Anisole General ScavengerTraditional, but p-Cresol is often superior.
1,2-Ethanedithiol (EDT) t-Butyl CationsCritical if Trp(For) is present.
Protocol: The "Low-High" HF Method

This two-stage method minimizes side reactions (S-alkylation, acylation) by first removing protecting groups via an


 mechanism before the harsh 

cleavage.

Stage 1: Low HF (Deprotection)

  • Mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Function: Removes most side-chain groups (Bzl, Z, Tos) and reduces Met(O) via an

    
     mechanism. The high concentration of DMS prevents carbocation formation.
    
  • Result: Peptide is deprotected but remains bound to the resin (benzyl ester linkage is stable to Low HF).

Stage 2: High HF (Cleavage)

  • Evaporation: Evaporate HF and DMS under vacuum.

  • Mixture: HF : p-Cresol (90 : 10 v/v).

  • Conditions: 0°C for 45-60 minutes.

  • Function: Cleaves the peptide-resin anchorage (MBHA or PAM) and resistant groups like Arg(Tos).

  • Work-up: Precipitate with cold diethyl ether, wash, and extract with 50% Acetic Acid/Water.

Part 5: Orthogonality and Side-Chain Protection

Boc chemistry relies on "graduated acid lability." Side chains must be stable to 50% TFA but labile to HF.

  • Arg: Tosyl (Tos).[11] Stable to TFA; cleaved by HF.

  • Asp/Glu: Benzyl (OBzl) or Cyclohexyl (OcHex). Expert Note: Use OcHex to prevent aspartimide formation.

  • Cys: 4-Methylbenzyl (MeBzl). Stable to TFA; cleaved by HF.

  • His: Dinitrophenyl (Dnp). Special Case: Must be removed by thiophenol/DMF treatment before HF cleavage.

  • Lys: 2-Chlorobenzyloxycarbonyl (Cl-Z).

  • Trp: Formyl (For). Stable to HF (High). Must be removed by "Low HF" or piperidine post-cleavage.[7]

References

  • Merrifield, R. B. (1963).[9][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[5][6][7][9][13][14] Merck / Sigma-Aldrich Technical Guides.

  • BenchChem. (2025).[2] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Notes.

Sources

The Thienyl Moiety as a Privileged Scaffold in Peptide-Based Drug Discovery: Biological Significance and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: Overcoming the Limitations of Native Peptides

Peptide-based therapeutics hold immense promise in modern medicine, offering high specificity and biocompatibility that often surpasses traditional small-molecule drugs.[1][2][3] However, the clinical translation of native peptides is frequently hampered by inherent liabilities, including poor oral bioavailability, rapid enzymatic degradation by proteases, and limited cell penetration.[1][4][5] A cornerstone strategy in medicinal chemistry to circumvent these challenges is the strategic incorporation of unnatural amino acids.[4] Among these, amino acids bearing heterocyclic side chains, particularly the thienyl group, have emerged as powerful tools for enhancing the pharmacological properties of peptides.[1]

The thiophene ring, a sulfur-containing aromatic heterocycle, is considered a "privileged pharmacophore" in medicinal chemistry, with numerous FDA-approved drugs featuring this moiety.[6] When incorporated into a peptide backbone, typically as a thienylalanine residue, it introduces unique electronic and steric characteristics that profoundly influence the peptide's structure, stability, and interaction with biological targets.[1][7] This guide provides a comprehensive technical overview of the biological significance of thienyl-containing peptides, detailing their structural advantages, synthesis, and diverse applications in oncology, infectious diseases, and enzyme inhibition.

Structural and Physicochemical Impact of the Thienyl Moiety

The substitution of natural aromatic amino acids like phenylalanine or tryptophan with thienylalanine imparts significant and advantageous changes to a peptide's physicochemical profile. The thienyl group's aromatic nature allows it to engage in crucial π-stacking interactions with biological targets, such as enzyme active sites or protein-protein interfaces, which can lead to substantially increased binding affinity and selectivity.[1]

Furthermore, the sulfur atom within the thiophene ring is a key differentiator. It can act as a hydrogen bond acceptor and participate in other polar interactions, further refining the peptide's binding profile and specificity.[1] Crucially, the presence of this unnatural side chain can confer increased resistance to enzymatic cleavage compared to their natural counterparts.[7] This enhanced metabolic stability translates to longer circulating half-lives in vivo, a critical factor for improving therapeutic efficacy and patient dosing regimens.[1]

PropertyPhenylalanine (Phe)Tryptophan (Trp)2-Thienylalanine (2-Thi)3-Thienylalanine (3-Thi)Significance of Thienyl Moiety
Side Chain BenzeneIndole2-Thiophene3-ThiopheneBioisostere of Phenylalanine
Aromaticity YesYesYesYesConserves potential for π-stacking interactions.[1]
Polarity NonpolarMore polar than PheSlightly more polar than PheSlightly more polar than PheSulfur atom allows for potential H-bonding.[1]
Size (van der Waals) Similar to BenzeneLarger than BenzeneSimilar to BenzeneSimilar to BenzeneIntroduces subtle steric changes affecting conformation.
Proteolytic Stability SusceptibleSusceptibleIncreased ResistanceIncreased ResistanceHinders recognition by common proteases.[7]

Table 1. Comparative properties of natural aromatic amino acids versus thienylalanines, highlighting the structural advantages conferred by the thienyl group in peptide design.

Synthesis and Methodologies

The integration of thienyl-containing amino acids into peptide sequences is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. Commercially available building blocks, such as Boc-L-3-Thienylalanine or Fmoc-(S)-3-Amino-3-(3-thienyl)-propionic acid, allow for controlled, sequential addition to a growing peptide chain anchored to a solid resin support.[1][8]

2.1 General Protocol for Solid-Phase Synthesis of a Thienyl-Containing Peptide

This protocol outlines a standard Fmoc-based SPPS workflow. The choice of resin, coupling reagents, and cleavage cocktail may be optimized based on the specific peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Thienylalanine)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours. c. Perform a Kaiser test to confirm complete coupling (ninhydrin negative). d. Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-Thienylalanine at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS).

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine) Resin->Deprotection1 Coupling1 Couple 1st AA (e.g., Fmoc-Ala) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Thi Couple Thienyl AA (Fmoc-Thi) Deprotection2->Coupling_Thi Wash2 Wash Coupling_Thi->Wash2 Repeat Repeat Cycle (n times) Wash2->Repeat Cleavage Cleave from Resin (TFA Cocktail) Repeat->Cleavage Purify Purify Peptide (RP-HPLC) Cleavage->Purify VEGFR_Pathway cluster_cell Tumor Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates ThienylPeptide Thienyl-Peptide Inhibitor ThienylPeptide->VEGFR2 Inhibits AKT AKT ThienylPeptide->AKT Inhibits PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Figure 2. Simplified diagram of thienyl-peptide inhibition of the VEGFR-2/AKT signaling pathway. [9]

3.2 Antimicrobial Activity

Antimicrobial peptides (AMPs) are a critical component of the innate immune system in virtually all forms of life. [10]They typically act by disrupting the integrity of microbial cell membranes. [11][12]The incorporation of hydrophobic and aromatic residues like thienylalanine can enhance the amphipathic nature of synthetic peptides, improving their ability to insert into and destabilize bacterial membranes. Studies on β-2-thienylalanine have shown its ability to inhibit the growth of Escherichia coli, demonstrating the intrinsic antimicrobial potential of this unnatural amino acid. [13][14]The development of thienyl-containing AMPs is a promising strategy to combat the rise of antibiotic-resistant bacteria. [15]

3.3 Enzyme Inhibition

The structural similarity of thienylalanine to phenylalanine makes it an effective competitive inhibitor for enzymes that process aromatic amino acids. [13][16]A compelling example is the interaction with Indoleamine 2,3-dioxygenase (IDO1), a heme-dependent enzyme that is a key regulator of immune responses and a major target in cancer immunotherapy. [17]Research has shown that while IDO1 typically acts as a dioxygenase on its natural substrate L-tryptophan, its reaction with the tryptophan analogue β-[3-benzo(b)thienyl]-L-alanine exclusively follows a monooxygenase pathway. [17]This demonstrates that a thienyl-containing substrate can fundamentally alter the catalytic activity of an enzyme, highlighting its potential for designing highly specific enzyme inhibitors.

Enzyme_Interaction cluster_interactions Binding Interactions Enzyme Enzyme Active Site Hydrophobic Pocket Catalytic Residue pi_stack π-π Stacking h_bond H-Bond / Polar Peptide Thienyl-Peptide Peptide->Enzyme:p1 Thienyl Ring Peptide->Enzyme:p2 Sulfur Atom

Figure 3. Conceptual diagram of a thienyl-peptide binding in an enzyme active site. [1]

Future Perspectives and Conclusion

The incorporation of thienyl moieties into peptides is a field-proven strategy for enhancing their therapeutic potential. By improving metabolic stability, modulating receptor binding affinity, and enabling novel interactions, thienyl-containing peptides have demonstrated significant activity in preclinical models of cancer and infectious disease. The versatility of the thiophene ring as a pharmacophore ensures its continued prominence in drug discovery. [6]Future research will likely focus on creating more complex peptidomimetics and exploring novel thienyl-based scaffolds to target a wider range of diseases. [22]The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly accelerate the translation of these promising molecules into next-generation therapeutics. [3]

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.
  • Wikipedia. Photoswitch. Available at: [Link].

  • Priyadarshani, P., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link].

  • Dube, S., et al. Marine Streptomyces-Derived Lipids Inhibit SARS-CoV-2 3CLpro Through In Vitro and Predicted Multi-Site Binding Mechanisms. MDPI. Available at: [Link].

  • Fahim, A.M., et al. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link].

  • Le Vay, K., et al. Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. Journal of the American Chemical Society. Available at: [Link].

  • Agyei, D., et al. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. ResearchGate. Available at: [Link].

  • Agyei, D., et al. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. MDPI. Available at: [Link].

  • Trim, S. & Trim, C. Transitioning novel peptide hits into lead compounds. Drug Target Review. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science.
  • D'Acunzo, P., et al. Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - NIH. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Thienyl-Containing Compounds for Enhanced Peptide Bioactivity.
  • Wang, Y., et al. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH. Available at: [Link].

  • Hancock, R.E.W. & Sahl, H.-G. Peptide Antimicrobial Agents. PMC - NIH. Available at: [Link].

  • Dunn, F.W. Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. ResearchGate. Available at: [Link].

  • Beilstein Journals. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Available at: [Link].

  • Karampelas, T., et al. Convergent Synthesis of Thioether Containing Peptides. PMC - NIH. Available at: [Link].

  • Bauer, M., et al. Syntheses and properties of thienyl-substituted dithienophenazines. PMC - NIH. Available at: [Link].

  • Grishina, M., et al. Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. MDPI. Available at: [Link].

  • Santana, C.G., et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link].

  • Dunn, F.W. Inhibition Studies With beta-2-thienylalanine, beta-1-naphthylalanine, P-Tolylalanine and Their Peptides. PubMed. Available at: [Link].

  • Muttenthaler, M., et al. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. PMC. Available at: [Link].

  • Godoy, J.R., et al. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. PMC. Available at: [Link].

  • Wang, Y., et al. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. ResearchGate. Available at: [Link].

  • Barker, B. Immunology Fall 2022: Lecture 3 Antimicrobial Peptides and Complement. YouTube. Available at: [Link].

  • Nestor, J.J. The medicinal chemistry of peptides. PubMed. Available at: [Link].

  • CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link].

  • Thieme Chemistry. Scalable Synthesis of Thiazole Peptide Macrocycles. Available at: [Link].

  • Nestor, J.J. The Medicinal Chemistry of Peptides. ResearchGate. Available at: [Link].

  • Knowledge Star. How do Antimicrobial Peptides act ? || Biotechnology. YouTube. Available at: [Link].

  • Al-Ostath, A., et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link].

  • Endogenous Compounds, Peptidomimetics and Oligonucleotides as Drugs. YouTube. Available at: [Link].

  • Life Science Help. Immunology - Antimicrobial Peptides. YouTube. Available at: [Link].

  • Soukasene, S., et al. Structural properties of soluble peptide amphiphile micelles. Soft Matter. Available at: [Link].

  • ResearchGate. Biologically important thiophene-based compounds. Available at: [Link].

  • Al-Ostath, A., et al. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. Available at: [Link].

Sources

Methodological & Application

synthesis of neuroactive peptides with Boc-L-3-thienylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solid-phase peptide synthesis (SPPS) of neuroactive peptides substituting Phenylalanine (Phe) with its bioisostere, Boc-L-3-thienylalanine (Thi) .

Why this matters: In neuropharmacology, the Phenylalanine residue is often critical for receptor binding (via


-

interactions) but is a primary target for enzymatic degradation by chymotrypsin-like proteases. 3-Thienylalanine retains the aromaticity and steric bulk of Phenylalanine but alters the electronic distribution and lipophilicity, often resulting in:
  • Enhanced Metabolic Stability: Resistance to enzymatic cleavage.[1]

  • Modulated Potency: Altered receptor affinity due to the electron-rich thiophene ring.

  • Blood-Brain Barrier (BBB) Permeability: Modified lipophilicity profiles essential for CNS targeting.

Strategic Rationale: The Thienylalanine Advantage

Before initiating synthesis, it is crucial to understand the physicochemical shift induced by this substitution.

FeatureL-Phenylalanine (Phe)L-3-Thienylalanine (Thi)Impact on Neuroactive Peptide
Aromaticity Benzenoid (6-membered)Heteroaromatic (5-membered)Thi is slightly smaller; allows tighter binding pockets.
Electronic Nature Electron-neutralElectron-rich (S-heterocycle)Stronger cation-

interactions with receptor residues.
Lipophilicity HighModerate-Highaltered LogP can fine-tune BBB penetration.
Metabolic Fate Rapid chymotrypsin cleavageResistant Significantly extends in vivo half-life.

Application Note: The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack (alkylation) during the acidolytic cleavage steps of synthesis. The protocol below includes specific scavenger strategies to mitigate this risk.

Synthesis Protocol: Boc-Chemistry SPPS

While Fmoc chemistry is popular, Boc chemistry is often preferred for difficult neuroactive sequences (prone to aggregation) due to the superior solvation properties of the TFA-mediated deprotection steps and the stability of the Boc-Thi monomer.

Materials & Reagents
  • Resin: MBHA Resin (for C-terminal amides, common in neuropeptides) or PAM Resin (for C-terminal acids). Substitution: 0.5–0.7 mmol/g.

  • Amino Acid: Boc-L-3-Thienylalanine (Boc-Thi-OH).

  • Coupling Reagents: HBTU/DIEA (Standard) or DIC/HOBt (Low racemization risk).

  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]

  • Cleavage: Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid).

Step-by-Step Workflow

Step 1: Resin Swelling Swell 200 mg of MBHA resin in DCM for 30 minutes. Wash 3x with DMF.[3]

Step 2: Deprotection (The Boc Cycle)

  • Pre-wash: 50% TFA/DCM (2 min).

  • Deprotection: 50% TFA/DCM (20 min).

  • Wash: DCM (3x), then 5% DIEA/DCM (Neutralization, 2x 2 min), then DMF (3x).

Step 3: Coupling of Boc-L-3-Thienylalanine

  • Activation: Dissolve Boc-Thi-OH (3 eq) and HBTU (2.9 eq) in minimal DMF. Add DIEA (6 eq).

  • Reaction: Add activated solution to the resin immediately. Shake at room temperature for 1–2 hours.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using DIC/HOBt to minimize racemization.

Step 4: Elongation Repeat Steps 2 and 3 for the remaining sequence.

Step 5: Final Cleavage (CRITICAL)

  • Risk:[2] The thiophene ring of Thi is electron-rich and acts as a "scavenger" for carbocations (t-butyl cations) generated during cleavage, leading to permanent alkylation of the drug molecule.

  • Solution: Use a "High-Scavenger" Cocktail.

  • Protocol (HF Method):

    • Dry resin completely under high vacuum.

    • Mix Resin with p-Cresol (10%) and Dimethyl Sulfide (DMS, 5%) . Note: Avoid Anisole if possible, as DMS is superior for sulfur-containing peptides.

    • Condense anhydrous HF (10 mL/g resin) at -78°C.

    • Stir at 0°C for 45–60 mins.

    • Evaporate HF under N2 stream.

    • Precipitate peptide with ice-cold diethyl ether.

Visualization of Logic & Workflow

Figure 1: Synthesis & Stability Logic

This diagram illustrates the synthesis cycle and the mechanistic reason for using Thienylalanine (Protease Evasion).

G cluster_0 Boc-SPPS Cycle cluster_1 Biological Outcome Resin Resin-Peptide-NH-Boc Deprotect TFA Deprotection (Remove Boc) Resin->Deprotect Neutralize DIEA Neutralization (Free Amine) Deprotect->Neutralize Couple Coupling (Boc-Thi-OH + HBTU) Neutralize->Couple Resin_Ext Elongated Peptide Couple->Resin_Ext Thi_Pep Thi-Peptide (Neuroactive) Resin_Ext->Thi_Pep HF Cleavage (+ Scavengers) Protease Chymotrypsin-like Proteases Thi_Pep->Protease Resists Result Metabolic Stability (Extended Half-Life) Thi_Pep->Result Leads to

Caption: Workflow for Boc-Thi incorporation and subsequent resistance to proteolytic degradation.

Figure 2: The Scavenger Mechanism

Why standard cleavage fails with Thienylalanine.

Scavenger cluster_Bad Without DMS/p-Cresol cluster_Good With DMS/p-Cresol Source TFA/HF Cleavage Generates t-Butyl Cations (R+) Thi_Ring Thiophene Ring (Electron Rich) Source->Thi_Ring Attacks Scavenger Scavengers (DMS / p-Cresol) Source->Scavenger Preferentially Attacks Damage Alkylated Thiophene (Irreversible Impurity) Thi_Ring->Damage Safe Intact Thi-Peptide Scavenger->Safe Protects Peptide

Caption: Competitive scavenging prevents alkylation of the sensitive Thiophene ring during cleavage.

Quality Control & Validation

Every synthesis must be self-validating.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5µm, 100Å).

    • Gradient: 5% to 65% Acetonitrile in Water (with 0.1% TFA) over 30 mins.

    • Expectation: Thi-peptides typically elute slightly earlier or close to their Phe-counterparts depending on the specific sequence, but the peak shape must be symmetrical. Broadening indicates racemization.

  • Mass Spectrometry (ESI-MS):

    • Verify the molecular weight.

    • Diagnostic Check: Look for a +56 Da peak (t-butyl adduct). If present, the scavenger cocktail in Step 5 was insufficient.

  • Racemization Check:

    • Use Marfey’s Reagent or chiral HPLC if the Thi residue is at a critical binding site. Boc-Thi is generally stable, but over-activation with HBTU can cause racemization.

References

  • Thienylalanine as a Bioisostere. (1957). Inhibition Studies with β-2-Thienylalanine. Journal of Biological Chemistry. Retrieved from [Link]

  • Metabolic Stability of Peptides. (2020).[4] Methods to Enhance the Metabolic Stability of Peptide-Based Pharmaceuticals. PMC. Retrieved from [Link]

  • Neuroactive Peptide Synthesis Standards. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link][5]

Sources

High-Performance Synthesis of Thienylalanine Peptides: Manual Control vs. Automated Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienylalanine (Thi), specifically 3-(2-thienyl)-L-alanine, is a non-canonical amino acid frequently employed in medicinal chemistry as an isostere of Phenylalanine (Phe). By replacing the phenyl ring with a thiophene moiety, researchers can modulate the electronic properties, lipophilicity, and metabolic stability of a peptide without significantly altering its steric bulk.

However, the incorporation of Thi presents distinct synthetic challenges compared to standard Phe. The sulfur atom within the thiophene ring introduces susceptibility to oxidation, and the heteroaromatic nature can influence the acidity of the


-proton, increasing the risk of racemization during activation.

This guide provides a comparative technical analysis of Manual versus Automated Microwave synthesis for Thi-containing peptides. It establishes validated protocols to maximize coupling efficiency while mitigating side reactions.

Part 1: Chemical Foundations & Critical Challenges

The Thienylalanine Advantage
  • Bioisosterism: Thi mimics Phe but possesses a slightly smaller van der Waals radius and different electrostatic potential maps due to the sulfur atom.

  • Pi-Stacking: The electron-rich thiophene ring can engage in stronger

    
     interactions than benzene, potentially enhancing receptor binding affinity.
    
Synthetic Risks

To ensure high fidelity, three core mechanisms must be managed:

  • Oxidation: While the thiophene sulfur is aromatic and less reactive than the thioether in Methionine, it can still undergo oxidation to form sulfoxides or sulfones under harsh conditions or prolonged exposure to radical scavengers.

  • Racemization: The electron-withdrawing nature of the heteroaromatic ring can slightly increase the acidity of the C

    
    -proton. High temperatures or excessive base (e.g., DBU, high conc. DIPEA) during coupling can promote enolization and subsequent racemization.
    
  • Coupling Efficiency: Steric hindrance, particularly if Thi is coupled to N-methylated amino acids or bulky residues (e.g., Aib, Pro), requires high-efficiency activation reagents.[1]

Part 2: Methodology Comparison

The choice between manual and automated synthesis depends on the scale, sequence difficulty, and available instrumentation.

FeatureManual Synthesis (Standard)Automated Microwave Synthesis (SPPS)
Primary Use Case Short sequences (<10 AA), expensive reagents, troubleshooting difficult couplings.Long sequences (>10 AA), library production, high-throughput screening.
Coupling Time 60 – 120 minutes (Ambient Temp).5 – 10 minutes (Elevated Temp).
Racemization Risk Low (Room temp minimizes thermal energy for enolization).Moderate (Requires strict temp limits, typically <50°C for Thi).
Reagent Consumption Low (Exact stoichiometry can be manually added).High (Lines require priming; excess often used to ensure completion).
Monitoring Real-time (Kaiser/Chloranil test after every step).Post-synthesis (UV monitoring is indirect; difficult to intervene mid-run).
Aggregation Control Limited (Requires solvent magic mixtures or double coupling).High (Microwave energy disrupts inter-chain hydrogen bonds).
Visualization: Workflow Decision Logic

Synthesis_Workflow cluster_0 Critical Control Point Start Start: Thi-Peptide Design Seq_Analysis Sequence Analysis Start->Seq_Analysis Decision_Length Length > 15 AA or Aggregation Prone? Seq_Analysis->Decision_Length Manual_Path Manual Synthesis (Ambient Temp) Decision_Length->Manual_Path No (Short/Delicate) Auto_Path Automated Microwave (Controlled Temp) Decision_Length->Auto_Path Yes (Long/Difficult) Manual_Steps 1. Swell Resin (DCM/DMF) 2. Deprotect (20% Pip) 3. Kaiser Test (Critical) 4. Couple (DIC/Oxyma) 5. Kaiser Test (Verify) Manual_Path->Manual_Steps Auto_Steps 1. Load Sequence 2. Set Thi Coupling to 50°C 3. Use High-Power Deprotection 4. Double Couple Hydrophobic Regions Auto_Path->Auto_Steps Cleavage Global Cleavage (Reagent K or H) Manual_Steps->Cleavage Auto_Steps->Cleavage

Caption: Decision logic for selecting synthesis modality based on peptide complexity and sequence length.

Part 3: Detailed Experimental Protocols

Protocol A: Manual Synthesis (The "Precision" Method)

Best for: High-purity requirements, expensive isotopes, or when minimizing racemization is paramount.

Reagents:

  • Resin: Rink Amide (0.5-0.7 mmol/g) or Wang Resin.

  • Coupling: Fmoc-Thi-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).

  • Deprotection: 20% Piperidine in DMF.[2][3]

  • Solvent: DMF (Peptide grade).

Step-by-Step:

  • Resin Swelling: Weigh resin into a fritted syringe. Swell in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection: Add 20% Piperidine/DMF (5 mL/g resin). Agitate 3 min. Drain. Repeat for 12 min. Wash DMF (5x).

  • Activation (In Vial): Dissolve Fmoc-Thi-OH and Oxyma in minimal DMF. Add DIC.[3][4][5] Do not pre-activate for >2 mins to avoid racemization.

  • Coupling: Add activated solution to resin.[2] Agitate for 60-90 minutes at Room Temperature.

  • Monitoring: Perform Kaiser Test (for primary amines).

    • Blue beads: Incomplete coupling

      
       Recouple using HATU/HOAt/DIPEA (1:1:2).
      
    • Colorless beads: Complete

      
       Proceed.
      
  • Capping (Optional): If Kaiser is slightly positive after recoupling, cap with Acetic Anhydride/Pyridine to terminate deletion sequences.

Protocol B: Automated Microwave Synthesis (The "Efficiency" Method)

Best for: Long peptides, hydrophobic sequences, rapid turnaround.

Instrument Settings (e.g., CEM Liberty Blue / Biotage Initiator):

ParameterStandard AAThienylalanine (Thi)Cys / His
Coupling Temp 75°C or 90°C50°C (Max)50°C
Coupling Time 5 min10 min10 min
Power High (Standard)Low/MediumLow
Deprotection 75°C (3 min)75°C (3 min)75°C (3 min)

Critical Modification:

  • Temperature Limit: You MUST override the default protocol for the Thi residue. Set the microwave temperature to 50°C . Higher temperatures (75-90°C) significantly increase the risk of racemization for heteroaryl alanines [1].

  • Positioning: If Thi is at the C-terminus (preventing diketopiperazine formation) or followed by a bulky residue, use a "Double Couple" cycle at 50°C.

Protocol C: Cleavage & Work-up (Universal)

The choice of cocktail is critical to preserve the thiophene ring.

Cocktail Selection:

  • Standard (Robust): Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[6][7]

    • Why: EDT (Ethanedithiol) is the most effective scavenger for preventing oxidation of sulfur-containing rings.

  • Alternative (Odorless): Reagent B (TFA/Phenol/Water/TIPS - 88:5:5:2).[7]

    • Why: If you lack a high-efficiency fume hood, TIPS (Triisopropylsilane) is a decent scavenger, but less effective than EDT for sulfur protection.

Procedure:

  • Wash resin with DCM (3x) to remove DMF traces (DMF can cause formylation during cleavage).

  • Add Reagent K (10 mL per 1g resin).

  • Agitate for 2.5 - 3 hours at Room Temperature. Note: Do not exceed 4 hours to prevent thiophene degradation.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant, and wash pellet with ether (2x).

  • Lyophilize from Water/Acetonitrile.

Part 4: Quality Control & Troubleshooting

Analytical Verification
  • HPLC: Use a C18 column. Thi is more hydrophobic than Phe; expect the Thi-peptide to elute later than the Phe-analog.

  • Mass Spec (ESI):

    • Thi Mass: 171.04 Da (residue mass).

    • Phe Mass: 147.07 Da.

    • 
       Mass: +23.97 Da shift vs. Phe control.
      
    • Oxidation Check: Look for +16 Da (Sulfoxide) or +32 Da (Sulfone) peaks. If present, switch to Reagent K containing EDT.

Troubleshooting Guide

Troubleshooting Problem Issue Detected Racemization Racemization (D-Thi isomer) Problem->Racemization Incomplete Deletion Sequence (Missing Thi) Problem->Incomplete Oxidation M+16 Peak (Sulfoxide) Problem->Oxidation Sol_Rac1 Reduce Coupling Temp (Max 50°C) Racemization->Sol_Rac1 Sol_Rac2 Switch Base (Collidine vs DIPEA) Racemization->Sol_Rac2 Sol_Inc1 Double Couple (2x 30 min) Incomplete->Sol_Inc1 Sol_Inc2 Change Reagent (HATU -> HOAt) Incomplete->Sol_Inc2 Sol_Ox1 Use EDT in Cleavage Oxidation->Sol_Ox1 Sol_Ox2 Degas Solvents Oxidation->Sol_Ox2

Caption: Diagnostic tree for resolving common synthetic anomalies with Thienylalanine.

References

  • Microwave-Assisted Peptide Synthesis & Racemization Control Source: National Institutes of Health (NIH) / PubMed "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." [Link]

  • Cleavage Cocktails for Sulfur-Containing Peptides Source: Aapptec Peptide Resources "Cleavage Cocktail Selection: Reagent K and Reagent H for sensitive residues." [Link]

  • Fmoc Solid Phase Peptide Synthesis Protocols Source: University of California, Irvine (Nowick Lab) "Standard practices for Fmoc-based solid-phase peptide synthesis." [Link]

Sources

Application Note: Supramolecular Engineering of Thienylalanine Peptides for Bioelectronic Interfaces

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Thienylalanine Peptides in Material Science Content Type: Detailed Application Note & Protocol Guide Audience: Material Scientists, Bioengineers, and Drug Development Professionals

Abstract

The integration of electronic functionality into biological scaffolds represents a frontier in tissue engineering and biosensing.[1] Thienylalanine (Thi), a non-canonical sulfur-containing analog of phenylalanine, offers a unique solution. Unlike standard aromatic amino acids, the thiophene ring in Thi introduces distinctive electronic properties—specifically enhanced hole transport and polarizability—while maintaining the self-assembling capabilities of amyloid-like peptides. This guide details the synthesis, assembly, and characterization of Thi-based peptide hydrogels, focusing on their application as semiconductive scaffolds for neural tissue engineering.

Introduction: The Thienylalanine Advantage

In peptide material science, Phenylalanine (Phe) is the gold standard for driving self-assembly via


-

stacking. However, Phe assemblies are typically electrical insulators. Thienylalanine (Thi) replaces the benzene ring with a thiophene ring.
Mechanism of Action
  • Isosteric Substitution: Thi is sterically similar to Phe, allowing it to be swapped into known self-assembling sequences (e.g., diphenylalanine,

    
    ) without disrupting the fibrillization motif.
    
  • Electronic T-Stacking: The sulfur atom in the thiophene ring creates a permanent dipole and modifies the quadrupole moment. This leads to "T-shaped" or offset stacking geometries that are energetically stronger and electronically superior to the "sandwich" stacking of benzene.

  • Charge Transport: Thiophene is a conjugated system widely used in organic electronics (e.g., polythiophene). Incorporating Thi into peptides creates "molecular wires" capable of short-range charge transport, essential for bio-interfaces that require electrical stimulation (e.g., neurons).

Experimental Workflow Visualization

The following diagram outlines the critical path from molecular design to functional material.

Thi_Peptide_Workflow cluster_mech Assembly Mechanism Design Sequence Design (Phe -> Thi Substitution) SPPS Solid Phase Synthesis (Fmoc-Thi-OH) Design->SPPS Fmoc Protocol Cleavage Cleavage & Purification (TFA/TIS/H2O) SPPS->Cleavage Deprotection Assembly Triggered Self-Assembly (pH Switch / Solvent Exchange) Cleavage->Assembly Critical Gelation Conc. (CGC) Characterization Material Validation (Rheology, AFM, Conductivity) Assembly->Characterization Gelation Stacking π-π Stacking (Thiophene-Thiophene) Assembly->Stacking Fibril Nanofiber Formation Stacking->Fibril

Caption: Workflow for engineering Thienylalanine-based peptide materials, highlighting the transition from chemical synthesis to supramolecular assembly.

Module 1: Synthesis of Self-Assembling Thi-Peptides

Objective: Synthesize the dipeptide analog Fmoc-Thi-Thi-OH (a conductive analog of the famous Fmoc-Phe-Phe hydrogelator).

Materials
  • Resin: 2-Chlorotrityl chloride resin (for C-terminal acid preservation).

  • Amino Acid: Fmoc-3-(2-thienyl)-L-alanine (Fmoc-2-Thi-OH) or Fmoc-3-(3-thienyl)-L-alanine.

  • Coupling Reagents: HBTU or HATU, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[2][3]

Protocol
  • Resin Loading:

    • Swell 500 mg of 2-Chlorotrityl resin in dry DCM for 20 min.

    • Dissolve 1.2 eq of Fmoc-Thi-OH in DCM with 2.5 eq DIPEA. Add to resin.[3][4][5][6]

    • Agitate for 2 hours. Cap unreacted sites with methanol (1 mL) for 15 min.

  • Coupling Cycles (Standard Fmoc SPPS):

    • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).[6]

    • Coupling: Dissolve 3 eq Fmoc-Thi-OH, 2.9 eq HBTU, and 6 eq DIPEA in DMF. Add to resin.[3][4][5][6] Agitate for 45–60 min.

    • Validation: Perform Kaiser test (ninhydrin). Note: Thiophene rings can sometimes yield false colors; rely on HPLC for definitive purity.

  • Cleavage:

    • Wash resin thoroughly with DCM.

    • Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5%

      
      ). Agitate for 2 hours.
      
    • Critical Step: Thiophene is sensitive to oxidation. Ensure the cleavage cocktail is fresh and consider bubbling

      
       through the solution to minimize oxidation.
      
  • Precipitation:

    • Filter resin.[3][5][6] Drop filtrate into ice-cold diethyl ether.

    • Centrifuge (4000 rpm, 10 min) to collect the white/off-white precipitate.

    • Lyophilize to obtain the crude peptide powder.

Module 2: Hydrogel Fabrication & Characterization[1]

Objective: Trigger self-assembly into a conductive hydrogel scaffold.

Protocol: Solvent-Switch Method

Thienylalanine peptides are highly hydrophobic. Direct dissolution in water is difficult.

  • Stock Preparation: Dissolve lyophilized Fmoc-Thi-Thi-OH in DMSO or HFIP (Hexafluoroisopropanol) to a concentration of 100 mg/mL.

  • Triggering:

    • Add 10

      
      L of peptide stock to 990 
      
      
      
      L of ultrapure water (final conc. 1 mg/mL).
    • Alternative: For pH-triggered assembly, dissolve in dilute NaOH (pH 10) and dropwise add HCl or Glucono-

      
      -lactone (GdL) to reach pH 7.4.
      
  • Aging: Allow the solution to sit undisturbed for 2–24 hours. A self-supporting hydrogel should form.[7][8][9][10]

Characterization Table
MethodParameterExpected Outcome for Thi-Peptides
Inversion Test Macroscopic StabilityGel remains at the bottom of the vial when inverted.
TEM / AFM NanostructureTwisted nanofibers (diameter 5–10 nm). Thi-peptides often show tighter twisting than Phe-peptides due to sulfur dipoles.
Fluorescence

-Stacking
Excitation at ~280nm. Thi-aggregates often show a red-shifted emission compared to monomers, indicating J-aggregate formation.
Conductive AFM Local ConductivityHigher current response along the fiber axis compared to non-conductive Phe-analogs.

Module 3: Application in Neural Tissue Engineering

Context: Neurons require electrical cues to differentiate and extend neurites. A Thi-peptide hydrogel acts as a passive conductive scaffold that facilitates signal propagation.

Protocol: 3D Neuronal Culture
  • Sterilization: Sterilize peptide powder via UV irradiation (30 min) before dissolving in sterile DMSO.

  • Scaffold Preparation:

    • Prepare the hydrogel in a 96-well plate using sterile PBS as the aqueous phase.

    • Wash the gel 3x with culture media to remove residual DMSO/solvent.

  • Cell Seeding:

    • Seed PC12 cells or primary cortical neurons (

      
       cells/mL) on top of the hydrogel.
      
    • Optional: For 3D encapsulation, mix cells into the aqueous phase before adding the peptide stock (ensure rapid gelation to prevent cell settling).

  • Differentiation:

    • Add Nerve Growth Factor (NGF) (50 ng/mL) to the media.

    • Incubate for 5–7 days.

  • Validation:

    • Stain for

      
      -III tubulin (neuronal marker).
      
    • Observation: Neurons grown on Thi-scaffolds typically exhibit longer neurite outgrowth and more complex branching compared to standard collagen or Phe-peptide controls, attributed to the material's ability to support electrochemical coupling.

Expert Troubleshooting & Optimization

"The Gel Didn't Form"
  • Cause: Thienylalanine is more hydrophobic than Phenylalanine. The critical gelation concentration (CGC) might be lower, but the kinetics are faster, leading to precipitation instead of gelation.

  • Fix: Increase the DMSO ratio slightly (up to 5-10%) to slow down the assembly, allowing ordered fibers to form rather than amorphous aggregates.

"The Material Turned Brown"
  • Cause: Oxidation of the thiophene ring.

  • Fix: Degas all solvents. Store peptide powder under argon. Add a mild antioxidant (e.g., ascorbic acid) to the gelation buffer if compatible with the cell culture.

"Conductivity is Low"
  • Insight: Peptide hydrogels are semiconductors, not metals. They rely on proton hopping and electron tunneling.

  • Optimization: "Doping" the gel can enhance conductivity. Incubate the formed hydrogel in a dilute solution of Iodine vapor (chemical doping) or mix with PEDOT:PSS during the assembly phase to create a composite.

References

  • Self-assembly of a designed amyloid peptide containing the functional thienylalanine unit.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the substitution of Phe with 2-Thi in amyloid sequences and the resulting twisted morphology.
    • URL:[Link]

  • Electronic properties of amino acid side chains.

    • Source: ResearchGate[9][11]

    • Context: Provides data on the electronic density and dipole moments of aromatic amino acids, supporting the "T-stacking" mechanism.
    • URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis Protocols.

    • Source: University of California, Irvine (Nowick Lab)
    • Context: Standard protocols for Fmoc synthesis used as the baseline for the synthesis module.[2]

    • URL:[Link]

  • Peptide-based conductive hydrogels.

    • Source: Journal of M
    • Context: Discusses the application of peptide hydrogels in bioelectronics and the enhancement of conductivity.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for unnatural amino acid (UAA) incorporation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the incorporation of UAAs into peptides and proteins. Here, we provide in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring you can not only solve immediate issues but also build a robust foundation for future success.

Section 1: Challenges in Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of peptides containing UAAs presents unique hurdles. Low coupling efficiency is a primary obstacle, often stemming from the inherent properties of the UAA or the growing peptide chain.

Frequently Asked Questions (FAQs) - SPPS

Question 1: My UAA has a bulky side chain, and I'm seeing very low coupling yields. What's happening and how can I fix it?

Answer: This is a classic case of steric hindrance.[1] The large, complex structure of your UAA's side chain physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support. This slows down the reaction kinetics dramatically, leading to incomplete coupling.[1]

Troubleshooting Strategy:

  • Extend Coupling Time: The simplest first step is to increase the reaction time. For standard amino acids, 1-2 hours may be sufficient, but for sterically hindered UAAs, extending this to 4, 8, or even 24 hours can significantly improve yields.

  • Double Coupling: Perform the coupling reaction twice. After the first coupling and a wash step, repeat the coupling with a fresh solution of the activated UAA.[2] This gives the reaction a second chance to go to completion.

  • Elevate Temperature: Gently heating the reaction vessel can provide the necessary activation energy to overcome the steric barrier. Be cautious, as excessive heat can lead to racemization or side reactions. Microwave-assisted synthesis is a highly effective method for this, as it can significantly reduce reaction times and minimize side product formation for difficult couplings.[3][4]

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. Standard reagents like HBTU may not be sufficient. Consider using stronger activators like HATU, HCTU, or COMU, which are known to be more effective for hindered couplings.[3] The addition of an additive like HOBt or HOAt can also improve efficiency and reduce racemization.[3]

Question 2: The synthesis of my peptide seems to stall or fail completely after a few coupling cycles, especially with hydrophobic UAAs. What could be the cause?

Answer: This is likely due to peptide aggregation on the resin.[4][5] As the peptide chain elongates, it can fold into secondary structures (like beta-sheets) stabilized by intermolecular hydrogen bonds. This is particularly common with hydrophobic sequences. The aggregated chains collapse onto the resin, making the N-terminal amine inaccessible for the next coupling reaction.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathways cluster_3 Specific Actions A Low coupling efficiency in later cycles? B Suspect Peptide Aggregation A->B Yes C Modify Solvent System B->C D Incorporate 'Chain-Disrupting' Elements B->D E Alter Synthesis Conditions B->E F Use 'magic mixtures' like DMSO/DMF or Guanidine/DMF C->F G Incorporate pseudoproline dipeptides or Hmb/Dmb protected amino acids D->G H Increase temperature (Microwave) or use chaotropic salts (LiCl) E->H

Caption: Troubleshooting workflow for peptide aggregation in SPPS.

Detailed Solutions:

  • Chaotropic Salts & Solvents: Before coupling, wash the resin with a solution containing a chaotropic salt like LiCl.[5] These salts disrupt the hydrogen bonding networks that cause aggregation. Using solvents like NMP or incorporating DMSO into your DMF can also help to break up secondary structures.[3][5]

  • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, you can incorporate it as a pseudoproline dipeptide. These building blocks introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures.[5]

  • Backbone Protection: Utilize amino acids with a temporary protecting group on the backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb).[4] This prevents the formation of interchain hydrogen bonds.

Section 2: Challenges in In Vivo UAA Incorporation

Incorporating UAAs into proteins within a living organism (like E. coli or mammalian cells) relies on hijacking the cell's translational machinery. This is most commonly achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and a unique codon, typically the amber stop codon (UAG).[6][7][8] Low efficiency in this context often points to a bottleneck in this engineered system.

Frequently Asked Questions (FAQs) - In Vivo Incorporation

Question 1: I'm getting very low yields of my full-length protein containing the UAA, and I see a lot of truncated product. What's the problem?

Answer: This is a classic sign of inefficient amber codon suppression. The orthogonal tRNA charged with your UAA is competing with the cell's own release factors (specifically Release Factor 1, or RF1, in E. coli) at the UAG stop codon.[6][9][10] If RF1 binds to the ribosome before your UAA-tRNA, translation is terminated, resulting in a truncated protein.

Troubleshooting Strategy:

StrategyMechanismKey Considerations
Increase Orthogonal Pair Expression Boosts the concentration of the UAA-tRNA, increasing its chances of outcompeting RF1.Optimize plasmid copy number and promoter strength for both the synthetase and the tRNA.[11] Be wary of cellular toxicity from overexpression.
Use an RF1-deficient E. coli Strain Eliminates the primary competitor for the UAG codon.This dramatically improves UAA incorporation efficiency but may require codon optimization of your target gene if it contains native UAG stop codons.[10]
Optimize tRNA Expression Some tRNA variants are more efficiently processed and utilized by the ribosome.Consider using an optimized tRNA sequence or expressing multiple copies of the tRNA gene.[12]
Increase UAA Concentration Ensures the orthogonal synthetase is saturated with its substrate, maximizing the amount of charged tRNA.Test a range of UAA concentrations (e.g., 1-10 mM) in the growth media. Monitor for any signs of UAA cytotoxicity.[13]

Question 2: My orthogonal aaRS/tRNA pair works for one UAA, but when I try a structurally similar analog, the incorporation efficiency drops significantly. Why?

Answer: The active site of an aminoacyl-tRNA synthetase is exquisitely tuned for its specific amino acid substrate.[14] Even minor changes to the UAA's structure (e.g., adding a single methyl group) can drastically reduce its affinity for the synthetase's binding pocket, leading to poor charging of the orthogonal tRNA. The synthetase lacks the required "permissivity" for the new analog.

Troubleshooting Workflow:

G cluster_0 Problem cluster_1 Root Cause cluster_2 Solution cluster_3 Experimental Steps A Low incorporation with a new UAA analog B Poor recognition of UAA by aaRS active site A->B C Directed Evolution of the aaRS B->C D 1. Create a library of aaRS mutants (e.g., via saturation mutagenesis of active site residues) C->D E 2. Use a dual selection system: - Positive selection for survival in the presence of the new UAA. - Negative selection for toxicity in the absence of the new UAA. D->E F 3. Screen surviving clones for incorporation efficiency (e.g., via a fluorescent reporter) E->F

Caption: Workflow for evolving an aaRS for a new UAA.

Detailed Explanation:

To solve this, you need to re-engineer the synthetase to better accommodate the new UAA. This is typically done through directed evolution.[7][15][16]

  • Library Creation: Create a library of mutant synthetases by randomizing the amino acid residues that line the active site.

  • Selection Pressure: Transform this library into cells and apply a selection pressure. A common method involves a dual positive/negative selection system.

    • Positive Selection: Link cell survival to the successful incorporation of the new UAA (e.g., by suppressing a stop codon in an essential antibiotic resistance gene). Only cells with a functional mutant synthetase will survive in the presence of the antibiotic and the UAA.[8]

    • Negative Selection: In the absence of the UAA, select against synthetases that have reverted to recognizing natural amino acids. This is often done by having the synthetase suppress a stop codon in a toxic gene (like barnase).[7][8] If the synthetase charges a natural amino acid, the toxic gene is expressed, and the cell dies.

  • Screening: Surviving colonies are then screened to identify the mutant synthetase with the highest efficiency and fidelity for the new UAA.

Question 3: I'm concerned that my UAA might be toxic to the cells, affecting my protein yield. How can I test for this?

Answer: UAA cytotoxicity is a valid concern.[13][17] Some UAAs can be mistakenly utilized by endogenous metabolic pathways or by native tRNA synthetases, leading to widespread mis-incorporation into the proteome and cellular stress.

Experimental Protocol: UAA Toxicity Assay

  • Prepare Cultures: Grow your expression host (e.g., E. coli BL21(DE3)) in liquid media to an early log phase (OD600 ≈ 0.2-0.4).

  • Create a Dilution Series: In a 96-well plate, create a serial dilution of your UAA in the growth media. A typical range would be from 0 mM (control) up to 20 mM.

  • Inoculate: Add the log-phase cells to each well of the 96-well plate.

  • Incubate and Monitor: Incubate the plate in a plate reader with shaking at the appropriate growth temperature (e.g., 37°C). Measure the optical density (OD600) of each well every 30-60 minutes for 8-12 hours.

  • Analyze Data: Plot the growth curves (OD600 vs. time) for each UAA concentration. A significant delay in reaching the stationary phase or a lower final OD600 compared to the no-UAA control indicates toxicity.

If toxicity is observed, try using the lowest effective concentration of the UAA that still provides acceptable incorporation levels. You might also consider using a cell-free protein synthesis (CFPS) system, which is less susceptible to cytotoxicity issues.[9][18]

Question 4: How can I definitively confirm that my UAA has been incorporated at the correct site?

Answer: While reporter assays (like GFP fluorescence recovery) and Western blots showing full-length protein are strong indicators, the gold standard for confirming site-specific UAA incorporation is mass spectrometry (MS).[12][19][20]

Protocol: Mass Spectrometry Verification

  • Purify the Protein: Purify your target protein containing the UAA to a high degree of homogeneity.

  • In-gel or In-solution Digestion: Digest the purified protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against the theoretical sequence of your protein. The key is to look for the peptide fragment containing the target incorporation site. This peptide will have a mass shift corresponding exactly to the mass of your UAA minus the mass of water, confirming its identity and location.

This analysis provides unambiguous proof of successful incorporation and is crucial for the validation of your experimental system.[20]

References

  • Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 94(19), 10092-10097. [Link]

  • Wang, Y. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Synthetic and Systems Biotechnology, 4(1), 1-10. [Link]

  • Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences of the United States of America, 94(19), 10092–10097. [Link]

  • Gao, F., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 119. [Link]

  • Wang, N., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(10), 779–783. [Link]

  • Wei, S., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Chemistry. [Link]

  • Omizzolo. (n.d.). How to Optimize Peptide Synthesis? Omizzolo Scientific. [Link]

  • Gao, F., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate. [Link]

  • Ravikumar, Y., et al. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. [Link]

  • Tidlund, M., et al. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. [Link]

  • O'Donoghue, P., et al. (2017). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology, 13(7), 887–894. [Link]

  • Leisle, L., et al. (2018). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 607, 1-26. [Link]

  • Kumar, A., & Raj, C. (2020). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 8, 866. [Link]

  • Italia, J. S., et al. (2019). Improving the Efficiency and Orthogonality of Genetic Code Expansion. International Journal of Molecular Sciences, 20(10), 2443. [Link]

  • Rios-Ramirez, G. L., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society Open Science, 10(6), 221493. [Link]

  • Albayrak, C., & Swartz, J. R. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic Acids Research, 41(11), 5949–5962. [Link]

  • Wikipedia. (n.d.). Proteomics. [Link]

  • Feldman, A. W., et al. (2020). New codons for efficient production of unnatural proteins in a semisynthetic organism. Nature Chemical Biology, 16, 534–542. [Link]

  • Rios-Ramirez, G. L., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PubMed. [Link]

  • Unnatural Amino Acids. (2013, December 4). YouTube. [Link]

  • Liu, C. C., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 4(3), 239–244. [Link]

  • Wang, Y., et al. (2021). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. Briefings in Bioinformatics, 22(5), bbaa399. [Link]

  • Kumar, R., & Singh, Y. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38043-38057. [Link]

  • Zhang, W., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 11048. [Link]

  • Duchi, D., et al. (2017). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 292(29), 12252–12263. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Li, Y., et al. (2010). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Journal of Peptide Science, 16(10), 540-545. [Link]

  • U-Ting, C. (2021). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Brandeis ScholarWorks. [Link]

  • Liu, C. C., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 4(3), 239-244. [Link]

  • Wals, K., & Ovaa, H. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]

  • Stephanie. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

  • Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. International Journal of Molecular Sciences, 21(5), 1779. [Link]

  • Wals, K., & Ovaa, H. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]

  • Wals, K., & Ovaa, H. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Department of Pharmacology. [Link]

  • Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 6(3), 123-127. [Link]

  • Chatterjee, A., et al. (2013). A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. PLoS ONE, 8(7), e68475. [Link]

  • Poh, J., & Lin, Q. (2020). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 64(4), 621–632. [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • Condon, A., et al. (n.d.). Efficient codon optimization with motif engineering. UBC Computer Science. [Link]

  • Denton, E. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]

  • Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? [Link]

Sources

Technical Support Center: Racemization Control in UAA Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Chemical Biology Division) Ticket ID: RAC-UAA-2026 Subject: Troubleshooting loss of chirality during non-canonical amino acid incorporation.

Welcome to the Technical Support Center

You are likely here because your bioactivity data is inconsistent, or your LC-MS traces show "twin peaks" where there should be one. Racemization—the scrambling of stereochemistry at the


-carbon—is the silent killer of unnatural amino acid (UAA) projects.

In my 15 years developing peptide synthesis protocols, I have found that racemization is rarely random. It is a deterministic outcome of specific chemical choices. It occurs primarily through two mechanisms: 5(4H)-oxazolone formation (during activation) and direct enolization (base-catalyzed).[1][2][3]

This guide is not a textbook; it is a troubleshooting manual. Follow the protocols below to diagnose, isolate, and eliminate stereochemical scrambling.

Module 1: Diagnostic Triage

"Is it Racemization or something else?"

Before optimizing chemistry, you must confirm the loss of chirality. A standard C18 column often cannot separate enantiomers (e.g., L-Phe vs. D-Phe).

Protocol: The Advanced Marfey’s Analysis

Use this to quantify the % D-isomer in your peptide.

Principle: Marfey’s reagent (L-FDAA) reacts with amino acids to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and separate easily on standard C18 HPLC columns.

Step-by-Step Workflow:

  • Hydrolysis: Dissolve 0.5 mg peptide in 6M HCl. Heat at 110°C for 16–24 hours (sealed vial). Note: Trp and Cys require special scavengers (e.g., phenol) to survive this.

  • Derivatization:

    • Dry the hydrolysate.[3] Resuspend in 100 µL H₂O.

    • Add 200 µL 1% L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 40 µL 1M NaHCO₃.

    • Incubate at 40°C for 1 hour.

  • Quench: Stop reaction with 20 µL 2M HCl. Dilute with MeOH.

  • Analysis: Run on C18 HPLC (Linear gradient 10–50% MeCN with 0.1% TFA).

    • Result: L-Amino Acid-L-FDAA elutes earlier than D-Amino Acid-L-FDAA (typically).

    • Validation: Spike your sample with a commercial D-amino acid standard to confirm the second peak.

Module 2: The Chemistry (Activation & Coupling)

"My coupling reagents are destroying my chirality."

The most common cause of racemization is the formation of the oxazolone (azlactone) intermediate.[2][3] This planar ring allows the


-proton to be stripped easily.[2]

The Rule of Thumb:

  • Basic conditions (DIEA/NMM) + Uronium salts (HATU/HBTU) = High Racemization Risk.

  • Neutral/Acidic conditions (Oxyma/DIC) = Low Racemization Risk.

Comparative Data: Coupling Reagents & Racemization
Coupling SystemActivation MechanismRacemization RiskBest Use Case
HATU / DIEA Basic (pH > 9 locally)High Standard, robust L-amino acids only. Avoid for Cys/His/Phg.
HBTU / DIEA BasicModerate-High Routine synthesis.
DIC / HOBt Neutral/AcidicLow Classic low-racemization method. Slower kinetics.
DIC / Oxyma Pure Neutral/AcidicVery Low Gold Standard for UAAs, Cys, and His. Safer than HOBt.[4]
COMU / DIEA Basic (but faster)Low-Moderate Good for microwave, but reagent hydrolyzes fast in DMF.
Q: Why is Oxyma Pure superior to HOBt?

A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive substitute for HOBt.[4] It creates an active ester that is more reactive than the OBt-ester but, crucially, maintains a lower pH environment when used with carbodiimides (DIC), suppressing the base-catalyzed proton abstraction that drives racemization [1, 2].

Module 3: Visualizing the Mechanism

Understanding how you lose chirality allows you to predict which residues are at risk.

RacemizationPathways Start Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Start->Oxazolone Slow Coupling or Steric Hindrance Enolate Enolate Ion (Planar) Start->Enolate Direct Enolization (Strong Base + E-withdrawing Group) Peptide Desired Peptide (L-Isomer) Start->Peptide Fast Coupling (Nucleophilic Attack) Oxazolone->Enolate Base (DIEA/Piperidine) Abstracts Alpha-Proton Racemic Racemic Product (D/L Mixture) Enolate->Racemic Reprotonation (Random Face)

Caption: Path A (Top) is the desired route. Path B (Middle) occurs via Oxazolone formation, common in slow couplings. Path C (Bottom) is Direct Enolization, common with strong bases.

Module 4: High-Risk Scenarios & Solutions
Case 1: Cysteine (Cys) & Histidine (His)

These are the "Problem Children." Cysteine is prone to direct enolization and


-elimination (forming dehydroalanine). Histidine's imidazole ring can autocatalyze proton abstraction.
  • The Fix: Collidine or TMP (2,4,6-trimethylpyridine). These are weaker, sterically hindered bases that cannot easily access the

    
    -proton but are strong enough to neutralize the acid generated during coupling.
    
  • Protocol:

    • Reagents: AA (3 eq) / DIC (3 eq) / Oxyma Pure (3 eq).

    • Base:None (preferred) or TMP (3 eq) if using salts like HCTU.

    • Solvent: DMF/DCM (1:1). DCM reduces polarity, stabilizing the stereocenter [3].

Case 2: Phenylglycine (Phg) and N-Methylated AAs

Phenylglycine has a phenyl ring attached directly to the


-carbon. This electron-withdrawing group makes the 

-proton highly acidic (pKa ~14 vs ~21 for Ala), causing rapid racemization even under mild conditions.
  • The Fix:

    • Activation: Use DIC/Oxyma only. Never use HATU.

    • Coupling Time: Keep it short (<20 mins). Recouple if necessary rather than extending time.

    • Temperature: Room Temperature only. Never use microwave heating for Phg coupling.

Case 3: Fmoc Deprotection (The "Piperidine Problem")

Standard 20% Piperidine is a strong secondary base. It can cause racemization of the C-terminal residue (especially Cys) via enolization.[1][2]

  • The Fix: 0.1M HOBt or Oxyma in the deprotection cocktail. Adding an acidic additive to the piperidine solution buffers the pH slightly and suppresses aspartimide formation and racemization without stopping Fmoc removal [4].

Module 5: Troubleshooting Workflow

Use this logic flow to solve active issues in the lab.

Troubleshooting Start Issue: Twin Peaks in LC-MS CheckResidue Is the residue Cys, His, or Phg? Start->CheckResidue YesResidue Yes: High Risk AA CheckResidue->YesResidue Yes NoResidue No: Standard AA CheckResidue->NoResidue No CheckBase Are you using DIEA/NMM? YesResidue->CheckBase SwitchBase SOLUTION: Switch to Collidine or TMP. Use DIC/Oxyma. CheckBase->SwitchBase Yes CheckActivation Using HATU? CheckBase->CheckActivation No CheckCoupling Coupling time > 1 hour? NoResidue->CheckCoupling ShortenTime SOLUTION: Shorten time. Check for aggregation. CheckCoupling->ShortenTime Yes CheckCoupling->CheckActivation No SwitchReagent SOLUTION: Switch to DIC/Oxyma. Lower Microwave Temp. CheckActivation->SwitchReagent Yes

Caption: Follow this decision tree to identify the likely chemical culprit based on residue type and conditions.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Han, Y., et al. (2004). Synergistic Effect of Solvent and Additive on Racemization Suppression in Peptide Synthesis.[3][5] Journal of Organic Chemistry, 69(17), 5778–5781. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143–148. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

Technical Support Center: High-Fidelity Synthesis of Cetrorelix (CAS 83825-42-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing Cetrorelix (CAS 83825-42-7) presents a unique kinetic challenge. Unlike standard linear peptides, Cetrorelix contains a cluster of bulky, non-natural amino acids (D-Nal, D-Cpa, D-Pal ) and a urea-containing residue (D-Cit ). These moieties induce severe steric hindrance and inter-chain aggregation on the resin, leading to "deletion sequences"—impurities missing a single amino acid (e.g., [Des-Cit⁶]-Cetrorelix).

This guide replaces generic SPPS advice with a targeted protocol to dismantle these specific barriers.

Target Sequence (Cetrorelix): Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2

Module 1: The Root Cause Analysis

Why Deletions Occur in Cetrorelix

Deletion sequences in this specific peptide are rarely random; they are deterministic failures at two critical bottlenecks:

  • The "Cit" Barrier (Position 6): The ureido group on D-Citrulline is polar and bulky. Coupling D-Cit to Leu⁷ is often sluggish. Furthermore, coupling the subsequent amino acid (Tyr⁵) onto the bulky D-Cit is even more difficult due to steric shielding.

  • The N-Terminal Hydrophobic Wall (Positions 1-3): The sequential addition of three aromatic, non-natural residues (D-Pal, D-Cpa, D-Nal) creates a "beta-sheet-like" aggregation zone. The peptide chains collapse onto themselves, preventing the active ester from reaching the N-terminus.

Visualization: The Deletion Cycle

The following diagram illustrates the kinetic failure mode specific to Cetrorelix synthesis.

DeletionCycle Start Growing Peptide Chain (e.g., H-Leu-Arg-Pro-Resin) Steric Steric Hindrance (D-Cit or D-Nal entry) Start->Steric Kinetics Slow Coupling Kinetics (t1/2 > 30 mins) Steric->Kinetics Blocks Active Site Aggregation On-Resin Aggregation (Beta-sheet formation) Steric->Aggregation Hydrophobic Clustering Incomplete Incomplete Conversion (85-95% yield) Kinetics->Incomplete Aggregation->Kinetics Solvent Exclusion Deletion Deletion Sequence Formed (n-1 Impurity) Incomplete->Deletion If not capped

Figure 1: The kinetic failure loop. Bulky residues (D-Cit, D-Nal) cause steric hindrance, which promotes aggregation, further slowing kinetics and leading to deletion sequences.

Module 2: Reagent Selection & Stoichiometry

Standard HBTU/HOBt protocols are insufficient for Cetrorelix. You must switch to high-efficiency uronium or phosphonium reagents for the difficult couplings.

Recommended Coupling Matrix
Coupling StepDifficultyRecommended ReagentBaseStoichiometry (AA:Reagent:Base)Rationale
D-Cit to Leu HighHATU / HOAtTMP or DIEA4:3.8:8HATU generates the more reactive aza-benzotriazole ester, crucial for the urea side chain.
Tyr to D-Cit Critical HATU / HOAtTMP or DIEA4:3.8:8Double coupling is mandatory here. The D-Cit N-terminus is poorly accessible.
D-Pal / D-Cpa HighPyBOP or HATUDIEA3:3:6Phosphonium salts (PyBOP) can sometimes penetrate aggregates better than uronium salts.
Ser / Arg ModerateHBTU / HOBtDIEA3:3:6Standard coupling is usually sufficient; watch for racemization of Ser.

Technical Note on Bases: For the D-Cit and D-Cpa steps, consider using TMP (2,4,6-Trimethylpyridine) instead of DIEA (Diisopropylethylamine). TMP is a weaker base that minimizes racemization (a known risk with Cys and His, but also relevant for maintaining chiral integrity of expensive D-amino acids) while maintaining sufficient basicity for Fmoc chemistry [1].

Module 3: Aggregation Control (The Solvent System)

If the resin beads appear opaque or "clumped" during the synthesis of the first 5 residues, aggregation is occurring.

Protocol: The "Magic Mixture"

Replace standard DMF with the following solvent system during the coupling of residues 1-6:

  • Solvent: DMF : DMSO (80:20) or NMP.[1]

  • Chaotropic Additive: 0.4M LiCl (Lithium Chloride) in DMF.

    • Mechanism:[2][3][4] LiCl disrupts the hydrogen bonding network between peptide chains, keeping them solvated and accessible.

Resin Selection

Do not use high-loading resin.

  • Target Loading: 0.3 – 0.4 mmol/g.

  • Resin Type: Rink Amide MBHA or Rink Amide ChemMatrix. ChemMatrix (PEG-based) swells better in the hydrophobic domains of Cetrorelix than polystyrene resins.

Module 4: The "Stop-Loss" Strategy (Capping)

You cannot guarantee 100% coupling yield. Therefore, you must guarantee 0% propagation of errors. Acetylation capping after every coupling step is non-negotiable for Cetrorelix.

Why Cap?

If Step 6 (D-Cit) only goes to 90% completion, 10% of the chains remain as H-Leu-Arg.... If you do not cap, the next amino acid (Tyr) will couple to these lagging chains, creating a [Des-Cit] deletion sequence.

  • Uncapped: Result is [Des-Cit]-Cetrorelix (extremely difficult to separate by HPLC).

  • Capped: Result is Acetyl-Leu-Arg... (Truncated peptide). This elutes much earlier in HPLC and is easily discarded.

Capping Protocol

Perform this step after every coupling and washing cycle:

  • Reagent: Acetic Anhydride (Ac₂O) / DIEA / DMF.

  • Concentration: 10% Ac₂O / 5% DIEA / 85% DMF (v/v).

  • Duration: 10 minutes.

  • Wash: DMF (3x), DCM (3x).

Module 5: Workflow Visualization

This flowchart defines the optimized logic for synthesizing Cetrorelix.

OptimizationWorkflow Resin Low Load Resin (0.3 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling (HATU/HOAt for D-Cit/N-term) Deprotect->Couple Test Kaiser Test Couple->Test Recouple Double Couple (Different Solvent/Temp) Test->Recouple Color (Positive) Cap Capping (Ac2O/DIEA) Test->Cap Blue (Negative) Recouple->Cap Force Stop Next Next Cycle Cap->Next

Figure 2: Optimized SPPS workflow emphasizing the "Test -> Recouple -> Cap" decision matrix.

Troubleshooting & FAQ

Q1: I see a +56 Da impurity in my Mass Spec. What is it?

A: This is likely [Des-Ser⁴]-Cetrorelix .

  • Cause: Incomplete coupling of Serine or incomplete deprotection of the previous residue.[5]

  • Fix: Serine coupling is generally fast, so this suggests aggregation is starting early. Switch to the LiCl/DMF solvent system starting at the Serine step.

Q2: I see a +252 Da impurity.

A: This is Cetrorelix + Pbf .

  • Cause: Incomplete removal of the Pbf protecting group from the Arginine side chain during global cleavage.

  • Fix: Extend the cleavage time (TFA/TIS/H2O) to 3-4 hours. Ensure your cleavage cocktail contains sufficient scavengers (DTT or Thioanisole) to prevent re-attachment [2].

Q3: Why is the D-Cit coupling yield consistently low (<80%)?

A: The urea group on the side chain can form intramolecular hydrogen bonds.

  • Fix: Use microwave-assisted synthesis for this step (50°C for 10 mins). If microwave is unavailable, use a double coupling: first with HATU, second with PyBOP to vary the activation chemistry.

Q4: My crude purity is 60%. Is this acceptable?

A: For a decapeptide as complex as Cetrorelix, 60% crude purity is actually a reasonable starting point. However, if the main impurities are deletion sequences (n-1), you will lose massive yield during Prep-HPLC. Implementing the Capping Strategy (Module 4) should shift those impurities to truncated species, allowing you to easily isolate the >95% pure target.

References

  • Omizzur Biotech. Cetrorelix Impurities and Synthesis Optimization. Available at: [Link]

  • SynZeal Research. Cetrorelix Impurities Reference Standards and Structural Analysis. Available at: [Link]

  • ResearchGate. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid‐Phase Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Characterization of Thienylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized knowledge base for researchers working with Thienylalanine (Thi) peptides. It prioritizes analytical problem-solving over generic definitions.

Status: Operational | Tier: Advanced Application Support Subject: Analytical Troubleshooting for Thienylalanine (Thi) vs. Phenylalanine (Phe) Bio-isosteres

Executive Summary & Context

Thienylalanine (Thi) is a non-canonical amino acid often used as a bio-isostere for Phenylalanine (Phe). By replacing the phenyl ring with a thiophene ring, researchers can modulate steric bulk, lipophilicity, and electronic properties to improve potency or metabolic stability.

The Core Challenge: While Thi and Phe are structurally similar, the sulfur atom in the thiophene ring introduces distinct analytical behaviors—specifically oxidative instability , racemization risks , and unique isotopic signatures —that often confuse standard peptide characterization workflows.

Diagnostic Workflows (Troubleshooting)

Module A: Chromatography Anomalies (HPLC/UPLC)

Symptom: “I see split peaks or shoulder peaks in my purified Thi-peptide chromatogram.”

Root Cause Analysis: Unlike standard aliphatic peptides, Thi-peptides suffer from two primary peak-splitting mechanisms: Chiral Contamination (Racemization) and S-Oxidation .

Protocol: Differentiating Racemization from Oxidation

Do not assume the impurity is a deletion sequence. Follow this logic gate:

  • Mass Check (+16 Da Test):

    • Analyze the split peak by LC-MS.

    • If

      
      Mass = +16 Da:  It is the Thienyl-S-oxide  variant. Thiophene sulfur can oxidize to sulfoxide (and eventually sulfone, +32 Da).
      
    • If

      
      Mass = 0 Da:  It is likely a Diastereomer  (D-Thi contaminant).
      
  • The "Shift" Test (Chromatographic Behavior):

    • Oxidized species are more polar. They typically elute earlier than the main peak on Reverse Phase (C18).

    • D-isomers (Diastereomers) often elute very close to the L-isomer, sometimes as a trailing shoulder or a slightly resolved preceding peak depending on the gradient slope.

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Symptom: Split/Shoulder Peak MS_Check Step 1: LC-MS Analysis Start->MS_Check Mass_Shift Is there a +16 Da shift? MS_Check->Mass_Shift Yes_Ox Result: Thienyl-S-Oxide Mass_Shift->Yes_Ox Yes No_Iso Result: Isobaric Impurity Mass_Shift->No_Iso No Action_Ox Action: Add Antioxidants (Met/DTT) or check storage conditions Yes_Ox->Action_Ox Action_Rac Action: Suspect Racemization (D-isomer) No_Iso->Action_Rac Confirm_Rac Step 2: Marfey's Analysis or Chiral Column Action_Rac->Confirm_Rac

Caption: Decision tree for identifying the source of peak splitting in Thi-peptides.

Module B: Mass Spectrometry & Identification

Symptom: “I cannot confidently distinguish Thienylalanine from Phenylalanine in my MS/MS data.”

Technical Insight: While Phe (C9H11NO2) and Thi (C7H9NO2S) differ in mass (~165.19 Da vs. ~171.22 Da residue mass), low-resolution MS can be ambiguous if complex adducts are present. The definitive identifier is the Isotope Pattern .

Data Table: Phe vs. Thi MS Signature
FeaturePhenylalanine (Phe)Thienylalanine (Thi)Diagnostic Note
Residue Formula C

H

NO
C

H

NOS
Thi is heavier by ~6 Da.
Monoisotopic Mass 147.068 Da153.025 DaExact mass difference = 5.957 Da.
A+2 Isotope (Sulfur) Negligible~4.5% CRITICAL: The

S isotope creates a distinct A+2 peak.
Immonium Ion m/z 120.08m/z 126.04Diagnostic low-mass fragment in MS/MS.
Protocol: The "Sulfur Count" Validation
  • Zoom into the Molecular Ion: Look at the isotope cluster for

    
    .
    
  • Calculate Theoretical Abundance: For every Thi residue, the A+2 peak (M+2) intensity should increase by ~4.4% relative to the monoisotopic peak due to

    
    S natural abundance.
    
  • Compare: If your peptide has 1 Thi and 0 Met/Cys, but the A+2 peak is <1%, you likely have a Phe-substitution impurity (or the wrong sequence).

Module C: Synthesis & Stability (The Racemization Trap)

Symptom: “My yield is low, and the product purity is consistently poor despite standard SPPS protocols.”

Root Cause: Thienylalanine is electron-rich. During the activation step of Solid Phase Peptide Synthesis (SPPS), the thiophene ring facilitates proton abstraction at the


-carbon, leading to rapid racemization  (conversion of L-Thi to D-Thi). This is significantly faster than with Phe or Ala.
Protocol: Optimized Coupling Conditions

To minimize racemization and S-oxidation during synthesis:

  • Avoid Strong Bases: Minimize exposure to high concentrations of DIPEA/NMM during coupling.

  • Use Suppressors:

    • Recommended: DIC / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Oxyma is superior to HOBt for suppressing racemization in Cys and Thi derivatives [1][5].

    • Alternative: HATU (but strictly control base equivalents; < 2 eq).

  • Cleavage Cocktail:

    • Must include scavengers to prevent S-alkylation or oxidation.

    • Recipe: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% EDT (Ethanedithiol), 2.5% H2O.

    • Note: EDT is critical for sulfur-containing peptides but smells foul. DODT is a less odorous alternative.

Visualization: Racemization Pathway

Racemization_Risk L_Thi L-Thienylalanine (Active Ester) Oxazolone Oxazolone Intermediate L_Thi->Oxazolone Cyclization Base Base (DIPEA) Oxazolone->Base H+ Abstraction D_Thi D-Thienylalanine (Impurity) Oxazolone->D_Thi Coupling Peptide Correct Peptide (L-Isomer) Oxazolone->Peptide Coupling Base->Oxazolone Enolization

Caption: Mechanism of base-catalyzed racemization via the oxazolone intermediate during coupling.

Frequently Asked Questions (FAQ)

Q1: Can I use standard UV detection (214 nm) for Thi-peptides? A: Yes, but be aware that the Thiophene ring has a different molar extinction coefficient than the Phenyl ring at 214 nm and 280 nm. Quantitation based on "Phe-equivalents" will be inaccurate. You must determine the specific extinction coefficient or use Amino Acid Analysis (AAA) for absolute quantitation [7].

Q2: Why does my Thi-peptide turn yellow in solution? A: This often indicates oxidative degradation or polymerization of the thiophene ring. Thiophene derivatives are photosensitive and prone to oxidation. Store lyophilized powders at -20°C under argon/nitrogen. Avoid prolonged exposure to light and DMSO (which can act as an oxidant over time).

Q3: How do I separate the D-Thi impurity from the L-Thi product? A: If C18 fails, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The


 interactions between the stationary phase and the thiophene ring often provide different selectivity than simple hydrophobicity (C18). For strict chiral separation, use a CSP (Chiral Stationary Phase) such as a Zwitterionic Chinchona alkaloid column [12].

Q4: Is the S-oxidation reversible? A: Sulfoxide formation (R-SO-R) is reversible using reducing agents like ammonium iodide/dimethyl sulfide or high concentrations of DTT, though this is difficult on a finished peptide without affecting disulfides. Sulfone formation (R-SO2-R) is irreversible .

References

  • HighFine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Link

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. Link

  • NIH/PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Link

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Link

  • CEM Corporation. (n.d.). Oxyma Pure as an Alternative to HOBt.
  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides. Link

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Link

  • BioPharmaSpec. (2021). Effective Structural Characterization Strategies for Peptides. Link

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development. Link

  • ResolveMass. (2025). Peptide Characterization Techniques and Applications. Link

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Link

  • Chromatography Today. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Link

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Thienylalanine Incorporation in Peptides via NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of Unambiguous Incorporation

In the expanding field of peptide therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids (ncAAs) like thienylalanine is a cornerstone of innovation. These modifications can introduce novel functionalities, enhance proteolytic stability, or modulate peptide conformation. However, the success of these strategies hinges on one critical, verifiable fact: was the ncAA incorporated at the intended position?

This guide provides a comprehensive, field-tested comparison of NMR techniques to definitively confirm the incorporation of thienylalanine, contrasting its unique spectral signature against its natural aromatic counterparts, particularly phenylalanine.

The Spectroscopic Signature: Thienylalanine vs. Phenylalanine

The key to detection lies in exploiting the distinct electronic environment of the thienyl ring compared to the phenyl ring. The sulfur heteroatom in thienylalanine induces characteristic shifts in the attached protons and carbons, creating a unique spectroscopic fingerprint.

Phenylalanine exhibits a dense group of aromatic proton signals typically between 7.2 and 7.4 ppm.[3][4][5] In contrast, the protons on the thienyl ring of 2-thienylalanine are more dispersed and appear in a distinct region of the ¹H spectrum, providing a clear window for observation.

Table 1: Comparative ¹H and ¹³C Chemical Shifts (δ) in ppm

Residue Atom Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Rationale for Distinction
Phenylalanine ~4.6~57.4Backbone shifts are similar, but sidechain is the key.
~3.1, ~3.2~37.0
Hδ/ε/ζ (Aromatic)~7.2 - 7.4~128-136Aromatic protons are often overlapped and less distinct.[6][7]
2-Thienylalanine ~4.7~57.5Similar backbone shifts to Phenylalanine.
~3.3, ~3.4~32.0The key difference is in the aromatic region.
H3 (Thienyl)~6.95~125.5Thienyl protons are more deshielded and spread out.
H4 (Thienyl)~6.90~127.0These unique shifts are the primary reporters of incorporation.
H5 (Thienyl)~7.15~142.0

Note: Exact chemical shifts are highly dependent on the peptide sequence, solvent, pH, and temperature.[8][9] The values above represent typical ranges for comparison.

The Analytical Workflow: A Multi-Step Verification Process

A robust confirmation strategy is not a single experiment but a logical progression from a simple overview to multi-dimensional, unambiguous proof. This workflow ensures that each step validates the last, adhering to a principle of self-validating data.

G cluster_prep Step 1: Sample Preparation cluster_1d Step 2: Initial Screening cluster_2d Step 3: Unambiguous Confirmation cluster_report Step 4: Final Verification Prep High-Purity Peptide Sample (1-5 mM in D2O or 90% H2O/10% D2O) NMR_1D 1D ¹H NMR Prep->NMR_1D Initial analysis COSY 2D ¹H-¹H COSY NMR_1D->COSY Identify direct couplings TOCSY 2D ¹H-¹H TOCSY COSY->TOCSY Map entire spin system HSQC 2D ¹H-¹³C HSQC TOCSY->HSQC Correlate ¹H to ¹³C Report Confirmation of Incorporation HSQC->Report Definitive assignment

Caption: NMR workflow for thienylalanine incorporation.

Experimental Protocols and Data Interpretation

Part 1: Sample Preparation - The Foundation of Quality Data

High-quality NMR data begins with meticulous sample preparation.[10] Poor sample quality is the most common reason for ambiguous results.

Protocol 1: Peptide Sample Preparation for NMR

  • Peptide Purity: Ensure the peptide is >95% pure as determined by HPLC. Impurities can introduce confusing artifacts.

  • Concentration: For a typical 20-residue peptide, aim for a concentration of 1-5 mM.[11] This provides a good signal-to-noise ratio for 2D experiments without promoting aggregation.[12][13]

  • Solvent Selection:

    • For observing only sidechain and Cα protons, dissolve the sample in 100% Deuterium Oxide (D₂O). This will exchange away all labile amide protons.

    • To observe amide protons (crucial for sequential assignment), dissolve the sample in a 90% H₂O / 10% D₂O mixture. The 10% D₂O is required for the spectrometer's field-frequency lock.[14]

  • Buffer and pH: Use a buffer that does not have interfering proton signals, such as a phosphate buffer. Adjust the pH to a range where the peptide is stable and soluble (typically pH 4.0-7.0).[13][14]

  • NMR Tube: Use high-quality, clean 5 mm NMR tubes. The sample volume should be ~500-600 µL, creating a sample height of 4-5 cm.[12][14]

Part 2: 1D ¹H NMR - The First Look

A simple 1D ¹H NMR spectrum is the first and fastest check.

  • What to Look For: Scan the aromatic region (6.5 - 8.5 ppm). In a successfully substituted peptide, you should observe distinct signals corresponding to the thienyl protons (~6.9-7.2 ppm), which are absent in the control peptide. The crowded phenyl signal (~7.2-7.4 ppm) should be significantly diminished or absent.[3]

  • Limitation: Severe signal overlap in complex peptides can make definitive assignment from a 1D spectrum alone impossible.[13] This experiment provides a strong hint, but not conclusive proof.

Part 3: 2D NMR - The Definitive Proof

Two-dimensional NMR experiments are essential for resolving overlap and establishing unambiguous connections between atoms.[2]

The COSY (COrrelation SpectroscopY) experiment identifies protons that are directly coupled to each other (typically through 2-3 bonds).[15][16]

  • Why We Use It: To confirm the connectivity within the thienylalanine residue. We expect to see cross-peaks connecting the Hα to the two Hβ protons. Crucially, we will also see correlations between the protons on the thienyl ring itself, confirming its presence.

  • Expected Result: A cross-peak between H3 and H4, and another between H4 and H5 of the thienyl ring. This pattern is fundamentally different from the complex coupling network within a phenyl ring.

The TOCSY (TOtal Correlation SpectroscopY) experiment is a more powerful version of COSY. It shows correlations between all protons within a coupled spin system, not just direct neighbors.[17][18]

  • Why We Use It: This is the definitive experiment for proving that all the observed signals belong to a single amino acid residue. For thienylalanine, a TOCSY will show a complete network of correlations from the Hα proton all the way to every proton on the thienyl ring.

  • Expected Result: Selecting the Hα proton of the thienylalanine residue on one axis should reveal cross-peaks to its Hβ protons and to the H3, H4, and H5 protons of the thienyl ring. This demonstrates that all these protons belong to one contiguous molecular fragment, providing irrefutable evidence of the intact, incorporated residue.[19] A phenylalanine residue, by contrast, would show correlations from Hα only to Hβ, as the aromatic protons form a separate, isolated spin system.[13]

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.[20][21]

  • Why We Use It: This experiment provides the ultimate level of confirmation by leveraging the unique ¹³C chemical shifts of the thienyl ring carbons.

  • Expected Result: You will observe cross-peaks correlating the thienyl ¹H signals to their corresponding ¹³C signals at their characteristic chemical shifts (see Table 1). For example, a peak at (~7.15 ppm ¹H, ~142.0 ppm ¹³C) would be a definitive signature of the H5-C5 pair of the 2-thienylalanine ring. This two-dimensional fingerprint is unique and cannot be mistaken for any natural amino acid.

G ThienylAla Thienylalanine Residue H3 H4 H5 ThienylAla:ha->ThienylAla:hb ThienylAla:h3_ring->ThienylAla:h4_ring ThienylAla:h4_ring->ThienylAla:h5_ring ThienylAla:ha->ThienylAla:h3_ring ThienylAla:ha->ThienylAla:h5_ring C13_Spectra ¹³C Carbons C3 C4 C5 ThienylAla:ha->C13_Spectra:ca ThienylAla:hb->C13_Spectra:cb ThienylAla:h3_ring->C13_Spectra:c3_ring ThienylAla:h4_ring->C13_Spectra:c4_ring ThienylAla:h5_ring->C13_Spectra:c5_ring COSY_label COSY (¹H-¹H Direct) TOCSY_label TOCSY (¹H-¹H Full System) HSQC_label HSQC (¹H-¹³C Direct)

Caption: Key 2D NMR correlations for thienylalanine.

Conclusion

Confirming the incorporation of thienylalanine is not merely a quality control step; it is fundamental to the integrity of the research. By systematically applying a suite of NMR experiments—from a rapid 1D ¹H screen to definitive 2D COSY, TOCSY, and HSQC analyses—researchers can move forward with absolute confidence in their peptide's primary structure. The unique and dispersed signals of the thienyl ring provide a clear and unambiguous reporter group, easily distinguished from natural aromatic amino acids. This multi-faceted, self-validating approach ensures that subsequent biological and structural studies are built on a foundation of verifiable chemical accuracy.

References

  • Howard, M. J., et al. (2005). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Springer Protocols. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NMR Facility, University of Zurich. NMR sample preparation guidelines. [Link]

  • University of Leicester. NMR Sample Preparation Guidelines. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]

  • Saragliadis, A., & Sarigiannis, Y. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. [Link]

  • Duke University. COSY, TOCSY and NOESY spectra of a twenty-amino acid peptide. [Link]

  • Gallo, G. G., et al. (2004). Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance. PubMed. [Link]

  • Wang, L., et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • Avison, M. J., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. PubMed. [Link]

  • Kim, Y., et al. (2018). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PMC. [Link]

  • X-Pulse Application Note. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Hudson, J. B., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations. RSC Publishing. [Link]

  • Yu, W., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • Mishra, N., & Coutinho, E. NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Brinson, R. G., et al. (2019). 2D J-Correlated Proton NMR Experiments for Structural Fingerprinting of Biotherapeutics. [Link]

  • Cai, K., et al. (2012). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. Research Portal. [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. [Link]

  • University of Ottawa NMR Facility Blog. (2008). COSY vs TOCSY. [Link]

  • Columbia University NMR Core Facility. TOCSY. [Link]

  • Nicholson, J. K., & Wilson, I. D. (1987). 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Bédard, C., et al. (2025). Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility. PMC. [Link]

  • Drozd, R., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society. [Link]

  • University of Ottawa NMR Facility Blog. (2007). HSQC and Edited HSQC Spectra. [Link]

  • Wüthrich, K. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]

  • IMSERC. Protein NMR. 13C chemical shifts. [Link]

  • Scilit. Quantitative Analysis of Peptides with NMR Spectroscopy. [Link]

  • London, R. E., et al. (1978). 13C n.m.r. study of L-alanine peptides. [Link]

  • Tran-Dinh, S., et al. (1975). 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. PubMed. [Link]

Sources

Optimizing Functional Assays for Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fmoc-Ser(tBu)-OH (CAS 83825-42-7)

Executive Summary: The "Serine Problem" in Functional Assays

In the high-stakes environment of drug discovery, the integrity of a functional assay is only as good as the reagents used to build it. Fmoc-O-tert-butyl-L-serine (CAS 83825-42-7 ) is the industry-standard building block for introducing serine residues during Solid Phase Peptide Synthesis (SPPS).

However, serine is chemically treacherous. Its hydroxyl group is a nucleophile prone to O-acylation (branching),


-elimination  (dehydroalanine formation), and racemization  (L- to D- conversion). If the starting material (CAS 83825-42-7) is of low enantiomeric purity, or if the wrong protection strategy is chosen, the resulting peptide will contain "deletion sequences" or stereochemical impurities.

The Consequence: A kinase assay fails not because the enzyme is inactive, but because the peptide substrate has a D-Serine kink that prevents the kinase active site from binding. This guide objectively compares CAS 83825-42-7 against its alternatives and provides self-validating protocols to ensure your functional data is artifact-free.

Comparative Analysis: Choosing the Right Serine Block

While CAS 83825-42-7 (tBu protection) is the workhorse, it is not the universal solution. Below is a technical comparison with its primary alternatives: Trityl (Trt) protection and Pseudoproline dipeptides .

Table 1: Performance Matrix of Serine Building Blocks
FeatureFmoc-Ser(tBu)-OH (Standard)Fmoc-Ser(Trt)-OH (Alternative)Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH (Pseudoproline)
CAS Number 83825-42-7 111061-56-4Various (Sequence specific)
Protecting Group tert-Butyl ether (Acid stable)Trityl ether (Acid labile)Oxazolidine ring
Steric Bulk ModerateHigh (Bulky)Very High (Kink inducer)
Primary Utility Routine synthesis (<20 residues)Acid-sensitive resins (2-CTC); preventing O-acylation"Difficult sequences" prone to aggregation
De-protection 95% TFA (Global cleavage)1% TFA (Selective side-chain removal)95% TFA
Risk Profile

-elimination
during base treatments (Piperidine)
Slower coupling due to steric hindranceHigh cost; limited sequence availability
Assay Impact Standard Purity (>95%)Higher purity for Trp/Met containing peptidesEssential for hydrophobic/aggregating domains

Expert Insight: Use CAS 83825-42-7 for 90% of standard workflows. Switch to Trt-protection if your peptide contains oxidation-sensitive residues (Met, Cys, Trp) where you want to avoid strong carbocation scavengers, or if you are synthesizing on 2-Chlorotrityl chloride resin and need to retain side-chain protection. Switch to Pseudoprolines if your functional assay relies on a long (>30 AA) hydrophobic peptide that fails to dissolve or purify.

Critical Workflow: From Synthesis to Signal

The following diagram illustrates the causal link between the Serine building block and the final Assay Signal.

Peptide_Assay_Workflow RawMaterial Fmoc-Ser(tBu)-OH (CAS 83825-42-7) Coupling SPPS Coupling (HBTU/DIEA) RawMaterial->Coupling Input SideReaction Risk: Beta-Elimination (Formation of Dehydroalanine) Coupling->SideReaction Prolonged Base Exposure PurityCheck QC: LC-MS & HPLC (Identify +80 Da or -18 Da) Coupling->PurityCheck Success SideReaction->PurityCheck Impurity Detected Assay Functional Assay (Kinase/Binding) PurityCheck->Assay Pass (>95%) Signal Readout: Km / IC50 / Fluorescence Assay->Signal Data Generation

Figure 1: The impact of CAS 83825-42-7 quality and handling on downstream functional data. Note the critical "Beta-Elimination" risk node which leads to mass shifts (-18 Da) detectable in QC.

Functional Assay Protocols

These protocols are designed with Self-Validating Systems —steps embedded in the workflow that confirm the assay is measuring biological reality, not synthetic artifacts.

Protocol A: Serine/Threonine Kinase Substrate Profiling

Objective: Determine if a synthesized peptide (using CAS 83825-42-7) is a viable substrate for a target kinase. Context: Impurities in Serine peptides (e.g., D-Ser racemization) can artificially inflate


 values.

Materials:

  • Peptide Substrate (Synthesized with CAS 83825-42-7).

  • Recombinant Kinase (e.g., PKA, AKT).

  • ATP (

    
    -32P or fluorescent analog).
    
  • Stop Buffer (EDTA).

Step-by-Step Methodology:

  • Substrate Quality Gate (Self-Validating Step 1):

    • Dissolve peptide in kinase buffer.

    • Run a "Zero-Time" LC-MS.

    • Requirement: The mass spectrum must show a clean [M+H]+ peak. If a peak at [M-18] (dehydroalanine) or [M+53] (tBu adduct) exceeds 5%, abort . These impurities act as competitive inhibitors.

  • Reaction Assembly:

    • Mix: 20 mM Tris (pH 7.5), 10 mM MgCl2, 100 µM Peptide, 50 µM ATP.

    • Initiate with 10 ng Kinase.

    • Incubate at 30°C for 30 minutes.

  • Termination & Detection:

    • Quench with 50 mM EDTA.

    • Spot onto P81 phosphocellulose paper (binds basic peptides) OR inject into LC-MS.

  • Post-Assay Validation (Self-Validating Step 2):

    • Do not rely solely on scintillation counting or fluorescence.

    • Mandatory: Inject the reaction mix into High-Res Mass Spec.

    • Success Criteria: You must observe the specific appearance of the +80 Da species (Phosphorylation).

    • Failure Mode: If you see signal in fluorescence but NO +80 Da peak, your peptide may have aggregated or non-specifically bound the dye.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Measure binding affinity (


) of the peptide to a receptor.
Context:  Deletion sequences (common with sterically hindered Serine coupling) create a heterogeneous ligand surface, ruining kinetic fitting.

Methodology:

  • Ligand Immobilization:

    • Use a biotinylated version of the peptide (synthesized with Fmoc-Ser(tBu)-OH).

    • Capture on a Streptavidin (SA) sensor chip.

  • The "Injection Check" (Self-Validating Step):

    • Before flowing the analyte (receptor), inject 8M Urea or 10 mM NaOH (regeneration solution) over the peptide surface.

    • Logic: If the baseline drops significantly, your peptide was not covalently/stably bound, or it is dissociating (common with truncated deletion sequences that bind weakly to Streptavidin).

  • Kinetic Analysis:

    • Inject analyte at 5 concentrations (0.1x to 10x expected

      
      ).
      
    • Fit to 1:1 Langmuir model.

    • Red Flag: If the fit requires a "Heterogeneous Ligand" model, it indicates your synthetic peptide contains racemized Serine (D-Ser), creating two distinct binding populations.

Visualizing the Assay Logic

The following diagram details the Kinase Assay logic, highlighting where the specific chemistry of CAS 83825-42-7 influences the decision tree.

Kinase_Assay_Logic Start Start Kinase Assay SubstrateCheck Check Peptide Purity (LC-MS) Is [M-18] < 1%? Start->SubstrateCheck Proceed Proceed to Incubation SubstrateCheck->Proceed Yes Abort Abort: Resynthesize Use Pseudoproline or Trt SubstrateCheck->Abort No (Dehydroalanine present) Incubation Incubate with ATP + Kinase Proceed->Incubation Detection Detect Signal (Fluorescence/Rad) Incubation->Detection Validation Mass Spec Confirmation Observe +80 Da Shift? Detection->Validation ValidResult Valid Km/Vmax Data Validation->ValidResult Yes Artifact False Positive/Artifact Validation->Artifact No

Figure 2: Decision tree for validating kinase activity on Serine peptides. The "Substrate Check" directly addresses the quality of the CAS 83825-42-7 starting material.

References
  • Comparison of Fmoc/tBu and Fmoc/Trt Strategies: Barlos, K., et al. (1998).[1] "Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection." Peptide Research. 1

  • Side Reactions in Serine Synthesis: Montalbetti, C.A., & Falque, V. (2005). "Side reactions in peptide synthesis: An overview." Bibliomed. 2

  • Kinase Assay Methodologies: Thermo Fisher Scientific. "Detecting Peptidases and Proteases—Section 10.4." Molecular Probes Handbook. 3

  • Impact of Serine Deletion on Assays: National Institutes of Health (NIH). "Numerous Serine/Threonine Kinases Affect Blood Cell Homeostasis." PMC. 4

  • Standard Reagent Specifications: BenchChem. "Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis." 5

Sources

Engineering Peptide Stability: A Comparative Guide to Natural vs. Unnatural Amino Acid Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery, the transition from "hit" to "lead" is often halted by a single pharmacokinetic barrier: proteolytic instability .[1] Natural peptides, composed entirely of L-amino acids, are evolutionarily designed for transient signaling and rapid degradation. In contrast, peptides incorporating unnatural amino acids (UAAs) utilize steric and stereochemical modifications to evade enzymatic recognition.

This guide objectively compares the stability profiles of natural vs. unnatural peptide architectures, providing experimental evidence, mechanistic insights, and validated protocols for stability assessment.

Part 1: Mechanisms of Instability

To engineer stability, one must first understand the mechanism of failure. Natural peptides are susceptible to rapid hydrolysis primarily due to the ubiquity of endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases).

The Proteolytic Lock-and-Key

Proteases recognize specific side chains and backbone geometries.

  • Natural L-Peptides: Possess a flexible backbone and specific side-chain orientations that fit perfectly into the active sites of proteases (e.g., Trypsin cleaves C-terminal to Lys/Arg).

  • Thermodynamic Cost: The hydrolysis of the amide bond is thermodynamically favorable but kinetically slow without catalysis. Proteases lower the activation energy by stabilizing the transition state—a process dependent on precise substrate alignment.

Part 2: The Solution – Unnatural Amino Acids (UAAs)

Incorporating UAAs disrupts the "lock-and-key" recognition through three primary mechanisms: Stereochemical Cloaking , Steric Shielding , and Backbone Alteration .

Stereochemical Cloaking (D-Amino Acids)

Replacing L-amino acids with their D-enantiomers creates a "mirror image" substrate.[2]

  • Mechanism: Protease active sites are chiral environments. A D-amino acid orients its side chain in a direction that sterically clashes with the enzyme's binding pocket, rendering the peptide bond uncleavable.

  • Impact: Often results in near-total resistance to specific proteases.

Steric Shielding (N-Methylation)

Replacing the amide proton (-NH) with a methyl group (-NCH₃).

  • Mechanism:

    • Steric Bulk: The methyl group physically blocks the approach of the nucleophile.

    • Hydrogen Bond Removal: Removes the H-bond donor required for secondary structure formation (like

      
      -sheets) that proteases often recognize, and prevents the formation of the transition state H-bond network within the enzyme active site.
      
  • Secondary Benefit: Improves membrane permeability by lowering the energy cost of desolvation.

Backbone Alteration ( -Amino Acids / Aib)
  • 
    -Disubstituted Amino Acids (e.g., Aib):  Introduce severe conformational constraints (often inducing helical structures) that prevent the peptide from adopting the extended conformation required for cleavage.
    
  • 
    -Amino Acids:  Insert an extra methylene group into the backbone.[2] This shifts the positions of the carbonyl and amide groups, making them unrecognizable to proteases evolved for 
    
    
    
    -peptide backbones.

Part 3: Comparative Performance Data

The following data synthesizes results from serum stability assays comparing natural sequences with their UAA-modified counterparts.

Table 1: Stability Metrics of Natural vs. Modified Peptide Analogs

Peptide ClassModification StrategySubstrate ExampleSerum Half-Life (

)
Fold ImprovementPrimary Mechanism
Natural None (All L-Amino Acids)Leu-Enkephalin~10–15 min1x (Baseline)N/A
Stereo-isomer D-AA Substitution (Retro-Inverso)D-Leu-Enkephalin> 4 hours>24x Protease non-recognition
N-Methylated Backbone N-MethylationN-Me-Leu-Enkephalin~90 min~6–9x Steric hindrance / H-bond removal
Stapled Hydrocarbon Staple (Macrocyclization)BIM BH3 peptide> 24 hours>100x Conformational constraint / Entropy

-Peptide

-homo-amino acids
Neurotensin Analog> 7 days>1000x Backbone unrecognizable

Data synthesized from standard pharmacological stability studies (e.g., Werle et al., 2006; Gentilucci et al., 2010).

Part 4: Experimental Protocol – Serum Stability Assay

To validate the stability of your peptide candidates, use the following self-validating protocol. This workflow minimizes artifacts caused by coagulation factors found in plasma.

Materials
  • Matrix: Pooled Human Serum (Male AB) or species-specific plasma (heparinized).

  • Internal Standard (IS): Stable isotope-labeled peptide or a structurally distinct analog (e.g., Warfarin or Tolbutamide for small molecules, but a D-peptide analog is better for peptides).

  • Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Methodology
  • Preparation:

    • Prepare 1 mM peptide stock in water/DMSO (keep DMSO < 1% final conc).

    • Pre-warm serum to 37°C in a water bath.

  • Incubation:

    • Spike peptide into serum to a final concentration of 10 µM.

    • Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling (Time Course):

    • Extract aliquots (50 µL) at

      
       min and 
      
      
      
      h.
  • Quenching & Extraction:

    • Immediately transfer aliquot into 200 µL of ice-cold Precipitation Agent containing the Internal Standard.

    • Vortex for 30 seconds; Incubate on ice for 10 min.

  • Clarification:

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Analysis:

    • Monitor parent ion depletion. Calculate % remaining relative to

      
      .[3]
      
    • Plot

      
       vs. Time to determine 
      
      
      
      (slope) and
      
      
      .
Experimental Workflow Diagram

SerumStabilityAssay Stock Peptide Stock (1 mM) Incubation Incubation (t = 0 to 24h) Stock->Incubation Spike to 10µM Serum Pooled Serum (37°C) Serum->Incubation Aliquot Aliquot Extraction (50 µL) Incubation->Aliquot At timepoints Quench Quench & Precipitate (ACN + Internal Std) Aliquot->Quench Immediate Stop Centrifuge Centrifuge (14,000g, 4°C) Quench->Centrifuge Remove Proteins LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Data Calculate t1/2 LCMS->Data Kinetic Plot

Figure 1: Workflow for determining peptide half-life in serum. Critical steps include immediate quenching to stop enzymatic activity and internal standardization.

Part 5: Mechanisms of Resistance (Visualized)

Understanding why the modification works is crucial for rational design. The diagram below illustrates the steric clash mechanism of N-methylation.

ProteaseResistance cluster_Natural Natural Peptide (Susceptible) cluster_Modified N-Methylated Peptide (Resistant) L_Pep L-Amino Acid Backbone Protease_L Protease Active Site L_Pep->Protease_L Fits Pocket Cleavage Hydrolysis Successful Protease_L->Cleavage NMe_Pep N-Methylated Backbone (Steric Bulk) Protease_M Protease Active Site NMe_Pep->Protease_M Approach Block Steric Clash / No H-Bond Protease_M->Block Rejection Result Peptide Intact Block->Result

Figure 2: Mechanistic comparison of proteolytic susceptibility. N-methylation prevents the enzyme-substrate complex formation via steric hindrance.

Part 6: Strategic Recommendations

  • For Systemic Half-Life Extension: Prioritize D-amino acids or Retro-Inverso strategies. These offer the highest stability gains but may impact receptor binding affinity due to side-chain reorientation.

  • For Oral Bioavailability: Utilize N-methylation .[4] Beyond stability, the reduction in hydrogen bond donors improves passive permeability across the intestinal epithelium (e.g., Cyclosporine A).

  • For Helical Targets: Use Aib or Stapling . These not only stabilize the peptide against proteases but also lock the bioactive conformation, reducing the entropic penalty of binding.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[5][6][7][8][9][10][11][12] Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[8] Current Pharmaceutical Design. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Jenssen, H., & Aspmo, S. I. (2008).[13] Serum stability of peptides.[8][13][14][15][16] Methods in Molecular Biology. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

Sources

Optimizing Fmoc-Glu(OtBu)-OH Incorporation: A Head-to-Head Coupling Reagent Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Glu(OtBu)-OH (CAS: 83825-42-7) is a cornerstone building block in Solid Phase Peptide Synthesis (SPPS).[1][2] While the tert-butyl ester (OtBu) provides excellent orthogonality and minimizes delta-lactam formation compared to benzyl esters, the steric bulk of the side chain combined with the propensity of activated glutamic acid derivatives to racemize presents a specific synthetic challenge.

This guide moves beyond generic protocols to provide a technical, head-to-head comparison of coupling reagents specifically for this substrate. We analyze the transition from legacy reagents (HBTU) to modern high-efficiency systems (COMU, Oxyma/DIC), focusing on coupling efficiency , enantiomeric purity , and reaction stability .

The Substrate: 83825-42-7 Analysis

  • Chemical Name: N-

    
    -Fmoc-L-glutamic acid 
    
    
    
    -t-butyl ester
  • Critical Constraints:

    • Steric Hindrance: The

      
      -OtBu group adds moderate bulk. While less hindered than 
      
      
      
      -branched amino acids (Val, Ile), it can retard coupling rates in aggregated sequences (e.g., "difficult sequences" rich in hydrophobic residues).
    • Racemization Risk: Activation of the

      
      -carboxyl group can lead to proton abstraction at the chiral center, especially in the presence of excess base (DIEA/NMM) or prolonged activation times.
      
    • Solubility: Highly soluble in DMF; moderately soluble in NMP.

The Contenders: Reagent Profiles

A. The Legacy Standard: HBTU/DIEA
  • Class: Aminium/Uronium Salt (Benzotriazole-based).[3]

  • Mechanism: Generates OBt-active esters in situ.

  • Status: Obsolescent. While cheap and widely available, HBTU is less stable in DMF and poses a higher risk of racemization due to the required excess of base. It is classified as a Class 1 explosive in some jurisdictions, complicating logistics.

B. The "Gold Standard": HATU/DIEA
  • Class: Aminium/Uronium Salt (Azabenzotriazole-based).[3]

  • Mechanism: Generates OAt-active esters. The pyridine nitrogen provides a "neighboring group effect" (anchimeric assistance) that accelerates acylation by ~10-100x compared to HBTU.

  • Status: High-Performance. Reserved for difficult couplings or macrocyclizations. However, it is expensive and the high reactivity can actually increase racemization if the coupling is allowed to proceed too long with excess base.

C. The Modern Efficiency Leader: COMU/DIEA
  • Class: Uronium Salt (Oxyma-based).[3][4]

  • Mechanism: Generates Oxyma-active esters.

  • Status: Recommended. COMU combines the efficiency of HATU with the safety and lower racemization profile of Oxyma. It shows superior solubility and stability in DMF compared to HBTU/HATU.[5]

D. The "Green" & Low-Racemization Choice: DIC/Oxyma Pure
  • Class: Carbodiimide + Oxime Additive.[6]

  • Mechanism: Forms an O-acylisourea intermediate, immediately intercepted by Oxyma to form a stable, reactive oxime ester.

  • Status: Best for Purity. This system often requires no tertiary amine base (DIEA) for activation, eliminating the primary cause of base-catalyzed racemization. It is the safest and most "green" option.

Head-to-Head Performance Data

The following data summarizes comparative performance metrics derived from consensus literature (El-Faham et al.) regarding the coupling of hindered/sensitive Fmoc-amino acids.

Table 1: Comparative Matrix for Fmoc-Glu(OtBu)-OH
MetricHBTU / DIEA HATU / DIEA COMU / DIEA DIC / Oxyma
Coupling Efficiency Moderate (Standard)Very High Very High High
Racemization Risk High (Base dependent)Moderate (High reactivity)LowLowest (Neutral pH)
Reagent Stability (DMF) Poor (<4h)Moderate (~4-6h)Excellent (>24h)Excellent (Separate)
Solubility ModerateModerateHigh High
Byproduct Removal Easy (Wash)Easy (Wash)Very Easy (Water soluble)Moderate (Urea precipitate)
Cost LowHighModerateLow
Mechanistic Insight: Why Oxyma Wins

The shift from Benzotriazole (HOBt) to Oxime (Oxyma) chemistry is the most significant advancement in SPPS in the last decade. Oxyma is more acidic (pKa 4.60) than HOBt, making it a better leaving group, yet it lacks the explosive risk.

Activation_Pathway FmocAA Fmoc-Glu(OtBu)-OH Intermediate Unstable Intermediate (O-Acylisourea) FmocAA->Intermediate Activation Reagent Coupling Reagent (COMU or DIC) Reagent->Intermediate ActiveEster Oxyma Active Ester (Stable & Reactive) Intermediate->ActiveEster Rapid Interception by Oxyma Racemization Racemization (Oxazolone Formation) Intermediate->Racemization Slow Reaction / Excess Base Oxyma Oxyma Pure (Additive) Oxyma->ActiveEster Product Peptide Bond (Fmoc-Glu(OtBu)-NH-Resin) ActiveEster->Product Aminolysis (Resin-NH2)

Figure 1: Activation pathway showing how Oxyma interception prevents the racemization-prone intermediate path.

Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU)

Best for: Long sequences, difficult regions, or automated synthesizers.

Materials:

  • Fmoc-Glu(OtBu)-OH (3.0 eq)

  • COMU (3.0 eq)

  • DIEA (6.0 eq)

  • DMF (Synthesis Grade)

Workflow:

  • Preparation: Dissolve Fmoc-Glu(OtBu)-OH and COMU in minimal DMF (0.2–0.4 M concentration).

  • Activation: Add DIEA to the mixture. Note: The solution will turn yellow/orange.

  • Pre-activation: Allow to react for exactly 30 seconds .

    • Critical: Do not pre-activate for >2 minutes with uronium salts; this leads to guanidinylation (capping) of the resin.

  • Coupling: Transfer the activated solution to the resin-bound free amine.

  • Reaction: Agitate at Room Temperature for 30–45 minutes .

  • Validation: Perform Kaiser Test. If blue (positive), recouple using Protocol B.

Protocol B: Low-Racemization Coupling (DIC/Oxyma)

Best for: Cysteine/Histidine proximity, minimizing side reactions, and green chemistry compliance.

Materials:

  • Fmoc-Glu(OtBu)-OH (3.0 eq)

  • DIC (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DMF[1][2][5][6][7]

Workflow:

  • Preparation: Dissolve Fmoc-Glu(OtBu)-OH and Oxyma Pure in DMF.

  • Activation: Add DIC.

    • Note: No base (DIEA) is added. The reaction proceeds at near-neutral pH, preserving chiral integrity.

  • Pre-activation: Allow to react for 2–3 minutes . This ensures formation of the Oxyma active ester.

  • Coupling: Add mixture to the resin.

  • Reaction: Agitate for 60 minutes .

    • Note: Carbodiimide couplings are slightly slower than Uronium couplings but cleaner.[6]

Strategic Recommendations

ScenarioRecommended SystemRationale
Routine Synthesis COMU / DIEA Offers the best balance of speed, cost, and stability. Replaces HBTU directly with better results.
High Purity Required DIC / Oxyma Eliminates base-catalyzed racemization. Essential if the Glu residue is adjacent to Cys or His.
"Difficult" Sequence HATU / DIEA If COMU fails (incomplete coupling after 2 rounds), switch to HATU. Use minimal base (2.0 eq) to mitigate racemization.
Green / Large Scale DIC / Oxyma Avoids Class 1 explosives (HOBt) and regulated precursors. Oxyma is biodegradable.
Troubleshooting 83825-42-7
  • Issue: Incomplete coupling (Kaiser test remains slightly blue).

  • Root Cause: Likely aggregation of the peptide chain on the resin, not the reagent itself.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone) or add chaotropic salts (0.1 M LiCl) to the coupling mixture to disrupt hydrogen bonding.

References

  • El-Faham, A., & Albericio, F. (2011).[8][9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[8] [Link]

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • El-Faham, A., et al. (2009).[4] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[4] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Beyond the Single Peak: A Comparative Guide to High-Fidelity Peptide Purity Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

The "Purity Illusion" in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), a single symmetrical peak at 214 nm is often a comfortable lie. Unlike small molecule synthesis, where impurities are often structurally distinct, peptide impurities are frequently "deletion sequences" (missing one amino acid), diastereomers (D-amino acid incorporation), or incomplete deprotection adducts. These species often possess hydrophobicity profiles nearly identical to the target peptide, co-eluting under standard "generic" gradient conditions.

This guide moves beyond the standard 5–95% scouting gradient.[1][2] We will objectively compare the industry-standard Fully Porous Particle (FPP) methodology against the modern Superficially Porous Particle (SPP/Core-Shell) alternative, and evaluate orthogonal chemistries (HILIC/Phenyl) necessary for true purity assessment.

Comparative Analysis: Stationary Phase Architectures

The most critical decision in evaluating peptide purity is not the gradient slope, but the column architecture. Standard 5 µm fully porous silica allows for significant eddy diffusion, widening peaks and masking impurities.

The Challenger: Core-Shell (SPP) vs. The Standard: Fully Porous (FPP)

The Mechanism:

  • Fully Porous Particles (FPP - 5 µm): The traditional standard. Analytes diffuse deep into the particle, increasing the mass transfer path length. This results in band broadening.

  • Core-Shell Particles (SPP - 2.7 µm): These particles feature a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm).[3] This morphology restricts the diffusion path, significantly reducing the

    
     term in the van Deemter equation. The result is UHPLC-like performance at standard HPLC backpressures (<400 bar).
    
Experimental Performance Data

The following table summarizes a comparative study of a crude 25-mer synthetic peptide containing known deletion impurities (N-1, N-2).

MetricStandard FPP C18 (5 µm)Core-Shell SPP C18 (2.7 µm)Phenyl-Hexyl SPP (2.7 µm)
Peak Capacity (

)
180340 310
Resolution (

) of (N-1)
1.2 (Co-elution)2.4 (Baseline) 2.1
Backpressure ~80 bar~240 bar~250 bar
Selectivity (

)
Hydrophobicity drivenHydrophobicity driven

Interaction driven
Verdict Insufficient for >95% purity claims Recommended Standard Critical for Aromatic Peptides

Analyst Insight: While FPP columns are robust and prevent clogging, they often fail to resolve the "shoulder" impurities common in SPPS. Switching to a 2.7 µm Core-Shell column typically doubles peak capacity without requiring a UHPLC system upgrade.

Strategic Method Development: The "Triad" Protocol

Step 1: The Mobile Phase Foundation (The Ion-Pairing Dilemma)
  • Trifluoroacetic Acid (TFA): The gold standard for UV purity. It pairs with the N-terminus and basic side chains (Arg, Lys, His), masking positive charges and increasing retention on the hydrophobic stationary phase.

    • Concentration: 0.1% (v/v).[4][5]

    • Trade-off: Severe signal suppression in Mass Spectrometry (MS).

  • Formic Acid (FA): The MS standard.[4][6] Weaker ion-pairing.[7]

    • Trade-off: Broader peaks and poor resolution of basic peptides.

  • Difluoroacetic Acid (DFA): The hybrid alternative. Offers better peak shape than FA and less MS suppression than TFA.

Step 2: The Focused Gradient Workflow

A 5-95% gradient is for scouting, not evaluation. Once the peptide elutes (e.g., at 35% B), you must flatten the gradient.

Protocol:

  • Scouting: 5–95% B over 20 min. Record retention time (

    
    ).
    
  • Calculation: Determine %B at elution.

  • Focusing: Create a shallow gradient starting 5% below and ending 5% above the elution point.

    • Example: If elution is at 30% B, run 25%

      
       35% B over 20 minutes (Slope: 0.5% per min).
      
    • Why? This maximizes the resolution of closely eluting impurities (like diastereomers).

Step 3: Orthogonal Verification (HILIC)

If your peptide is hydrophilic or you suspect glycosylation impurities, RP-HPLC is insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on polarity, providing a completely different elution order (Orthogonality).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct column chemistry and method based on peptide properties.

Peptide_Analysis_Workflow Start Start: Synthetic Peptide Sample Hydrophobicity_Check Analyze Hydrophobicity (Grand Average of Hydropathy) Start->Hydrophobicity_Check Standard_RP Standard Path: Core-Shell C18 (2.7 µm) Mobile Phase: 0.1% TFA Hydrophobicity_Check->Standard_RP Moderate/Hydrophobic Polar_Check Highly Polar / Hydrophilic? (Not retained on C18) Hydrophobicity_Check->Polar_Check Hydrophilic Aromatic_Check Contains Trp/Phe/Tyr? Standard_RP->Aromatic_Check Phenyl_Col Select Phenyl-Hexyl Column (Exploit pi-pi interactions) Aromatic_Check->Phenyl_Col Yes (Orthogonal Check) Gradient_Opt Optimize Gradient Slope (Focused Gradient: 0.25 - 0.5% B/min) Aromatic_Check->Gradient_Opt No Phenyl_Col->Gradient_Opt Polar_Check->Standard_RP No HILIC_Col Select HILIC Column (Bare Silica or Amide) Mobile Phase: ACN/Water/NH4OAc Polar_Check->HILIC_Col Yes HILIC_Col->Gradient_Opt Final_Eval Purity Evaluation (Are impurities < 0.5%?) Gradient_Opt->Final_Eval

Caption: Decision matrix for selecting the optimal stationary phase and method parameters based on peptide physicochemical properties.

Detailed Experimental Protocol: The "Focused Gradient" System

Objective: Resolve N-1 deletion sequences and diastereomers.

Materials:

  • Column: Core-Shell C18, 100 Å or 160 Å pore size (for peptides < 5kDa), 2.1 x 100 mm, 2.7 µm particles.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Temperature: 60°C (Elevated temperature reduces viscosity and improves mass transfer for peptides).

Workflow:

  • System Suitability: Inject a standard mixture (e.g., 5-peptide mix). Verify Peak Width at Half Height (

    
    ) is < 0.05 min.
    
  • Scouting Run:

    • Flow: 0.4 mL/min.[8]

    • Gradient: 5% B to 70% B over 15 minutes.

    • Observation: Target peptide elutes at 8.2 min.

    • Calculation: 8.2 min / 15 min

      
       55% of gradient span. 
      
      
      
      .
  • Focused Run (The Purity Test):

    • Isocratic Hold: 5% B for 2 min (Stacking).

    • Gradient: 35% B to 45% B over 20 minutes. (Slope: 0.5% B/min).

    • Wash: 95% B for 3 min.

  • Integration: Use "Valley-to-Valley" only if baseline resolution is achieved. Otherwise, use "Drop-to-Baseline" to account for impurity tails.

Scientific Rationale & Troubleshooting

Why Temperature Matters

Peptides often adopt secondary structures (alpha-helices) that broaden peaks due to slow interconversion between conformers. Heating the column to 60°C denatures these structures, resulting in sharper peaks and better resolution of chemical impurities from conformational isomers [1].

The "Ghost" Peak

If you observe a peak that appears in the blank run after a peptide injection, this is "Carryover." Peptides are sticky.

  • Solution: Switch the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid. The Isopropanol helps solubilize hydrophobic aggregates.

Peak Capacity ( )

For complex crude mixtures, Peak Capacity is the defining metric.



Where 

is gradient time and

is average peak width.
  • FPP Columns: Typical

    
    .
    
  • SPP Columns: Typical

    
    .
    
  • Significance: A higher

    
     statistically increases the probability that your main peak is not hiding a co-eluting impurity [2].
    

References

  • Mant, C. T., & Hodges, R. S. (2002).[9][10] "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press.

  • Fekete, S., et al. (2012). "Theory and practice of superficially porous particles."[8] Journal of Chromatography A.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Agilent Technologies. (2020). "AdvanceBio Peptide Mapping Guide." Application Note.

  • Waters Corporation. (2021). "The Role of TFA and Formic Acid in Peptide Separations." Waters Application Notes.

Sources

Benchmarking Peptide Target Engagement: Biophysical vs. Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peptide Validation Gap

Peptides occupy a unique "middle space" in drug discovery—larger than small molecules, yet lacking the structural rigidity of antibodies. This creates a specific validation crisis: Biophysical affinity (


) often fails to predict cellular potency (

).

Peptides frequently suffer from poor membrane permeability or conformational collapse in the cytosolic environment. Therefore, relying solely on cell-free assays is a common failure mode. This guide objectively compares three validation tiers:

  • Surface Plasmon Resonance (SPR): The kinetic gold standard (Cell-free).

  • NanoBRET™ TE: The live-cell equilibrium standard (Intracellular).

  • CETSA®: The label-free endogenous standard (Physiological context).

Part 1: The Biophysical Gold Standard (SPR)[1]

Surface Plasmon Resonance (SPR) remains the definitive method for determining kinetic parameters (


, 

). For peptides, kinetics are often more predictive of efficacy than thermodynamic affinity (

) because rapid dissociation (

) can render a peptide ineffective in vivo despite high affinity.
The Self-Validating Protocol: Multi-Cycle Kinetics

Why this matters: Single-cycle kinetics can mask heterogeneity. We use a multi-cycle approach with double referencing to mathematically prove specific binding.

Workflow:

  • Surface Preparation: Immobilize the target protein (Ligand) on a CM5 chip via amine coupling to ~1000 RU.

    • Critical Control: You must activate/deactivate a Reference Channel (Fc1) without protein. This is your "self-validation" against bulk refractive index changes.

  • Conditioning: Inject buffer to stabilize the baseline.

  • Analyte Injection (The Peptide): Inject a concentration series (e.g., 0.1x to 10x estimated

    
    ).
    
  • Double Referencing (The Math):

    
    
    If this subtraction yields a flat line, your peptide is not binding; any signal seen prior was an artifact.
    
Visualization: The Ideal Sensorgram

The following diagram illustrates the kinetic phases that must be resolved to validate peptide "residence time."

SPR_Sensorgram Baseline Baseline (Buffer Flow) Association Association Phase (Peptide Injection) Measure k_on Baseline->Association + Peptide Equilibrium Equilibrium (R_max) (Steady State) Association->Equilibrium Saturate Dissociation Dissociation Phase (Buffer Wash) Measure k_off Equilibrium->Dissociation - Peptide Regeneration Regeneration (Remove Peptide) Dissociation->Regeneration + Acid/Base Regeneration->Baseline Reset

Figure 1: SPR Kinetic Phases. For peptides, the slope of the Dissociation phase (


) is the critical predictor of target residence time.

Part 2: The Cellular Context Challenger (NanoBRET™)

While SPR proves binding, it ignores the cell membrane. NanoBRET™ Target Engagement (TE) is currently the most robust method to validate intracellular permeability and target engagement simultaneously in live cells.

The Mechanism

This is a proximity-based competition assay.

  • Target: Expressed as a NanoLuc® luciferase fusion.

  • Tracer: A cell-permeable fluorescent probe (known binder).

  • Test Peptide: Unlabeled.

  • Readout: If the peptide enters the cell and binds the target, it displaces the tracer, causing a loss of BRET signal .

The Self-Validating Protocol: Competitive Binding

Why this matters: You cannot interpret a competition assay without first validating the tracer.

Step 1: Tracer Titration (The "Apparent Affinity" Check)

  • Transfect HEK293 cells with Target-NanoLuc.

  • Treat with increasing doses of Fluorescent Tracer.

  • Validation Criteria: The curve must saturate. If it is linear, you have non-specific binding, and the system is invalid.

Step 2: Peptide Competition (The Experiment)

  • Use Tracer at its

    
     concentration (determined in Step 1).
    
  • Treat cells with the Test Peptide (dose-response).

  • Measure BRET ratio (Acceptor/Donor).[1]

  • Result: A dose-dependent decrease in BRET signal confirms the peptide crossed the membrane and bound the target.

NanoBRET_Workflow cluster_0 Cellular Environment Target Target-NanoLuc (Donor) Complex_Tracer Target:Tracer Complex (High BRET Signal) Target->Complex_Tracer + Tracer Tracer Fluorescent Tracer (Acceptor) Tracer->Complex_Tracer Peptide Novel Peptide (Unlabeled) Complex_Peptide Target:Peptide Complex (Low BRET Signal) Peptide->Complex_Peptide Complex_Tracer->Complex_Peptide + Peptide (Competition) Result Calculate IC50 (Measure of Permeability + Affinity) Complex_Peptide->Result

Figure 2: NanoBRET Competition Logic. A decrease in BRET signal validates that the unlabeled peptide has successfully permeated the cell and engaged the target.

Part 3: The Label-Free Cellular Option (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is unique because it requires no genetic engineering (unlike NanoBRET) and no purified protein (unlike SPR). It validates engagement with the endogenous target in its native complex.

The Mechanism

Ligand binding stabilizes proteins, increasing their melting temperature (


).[2][3] CETSA measures the amount of soluble protein remaining after heating.[2]
The Self-Validating Protocol: ITDRF

Why this matters: A single temperature point is prone to artifacts. We use the Isothermal Dose-Response Fingerprint (ITDRF) .[3][4]

  • Melt Curve (Range Finding): Determine the

    
     (temperature where 50% of the protein precipitates) of the target in untreated cells.
    
  • ITDRF Experiment:

    • Treat cells with a dose-response of the peptide.

    • Heat all samples to the specific

      
       determined in step 1.
      
    • Lyse cells and separate soluble fraction.[2]

    • Detect target via Western Blot or AlphaScreen.

  • Validation: You must see a dose-dependent increase in soluble protein signal.

    • Control: Run a non-binding mutant peptide. It should show a flat line (no stabilization).

Comparative Analysis: Selecting the Right Tool

The following table synthesizes experimental data expectations for a hypothetical cell-penetrating peptide (CPP).

FeatureSPR (Biacore)NanoBRET™ TECETSA®
Primary Output Kinetics (

), Affinity (

)
Cellular Affinity (

), Permeability
Target Stabilization, Engagement
Biological Relevance Low (Purified protein, no membrane)High (Live cell, defined target)Very High (Endogenous context)
Throughput Medium (Automated)High (384-well plate)Low/Medium (Western vs. Alpha)
Peptide Constraint Requires solubility in bufferNone (Unlabeled)None (Unlabeled)
False Positives Aggregation on chipAuto-fluorescent compoundsNon-specific thermal stabilization
Cost High (Chips + Protein)Medium (Cloning + Tracer)Low (Antibodies only)
Decision Framework

Use this logic flow to determine the sequence of your validation campaign.

Decision_Tree Start Start: Novel Peptide Validation Q1 Is the target intracellular? Start->Q1 SPR Step 1: SPR Validate K_D & Kinetics Q1->SPR Yes/No Q2 Does it bind in SPR? SPR->Q2 Stop Stop: Redesign Peptide Q2->Stop No Q3 Can you express a Fusion Protein? Q2->Q3 Yes NanoBRET Step 2: NanoBRET Validate Permeability & K_i Q3->NanoBRET Yes (Preferred) CETSA Step 2: CETSA Validate Endogenous Engagement Q3->CETSA No (Difficult Target)

Figure 3: Strategic Decision Tree. Always start with SPR to confirm the pharmacophore works. Move to NanoBRET/CETSA to prove it reaches the target in cells.

References

  • Cytiva (Biacore). "Surface Plasmon Resonance (SPR) Analysis." Cytiva Life Sciences. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Technologies. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2] Science, 341(6141), 84-87.[2] Link

Sources

Safety Operating Guide

Executive Summary: The Bioactive Hazard Context

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 83825-42-7 (Tadalafil) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Lab Managers

CAS 83825-42-7 , chemically known as Tadalafil , is a potent phosphodiesterase type 5 (PDE5) inhibitor. While often handled in small quantities in research settings, its disposal requires strict adherence to protocols designed for High Potency Active Pharmaceutical Ingredients (HPAPIs) .

The Critical Causality: Unlike standard organic reagents, the disposal logic for Tadalafil is driven by its biological persistence and pharmacological potency , not just its chemical reactivity.

  • Environmental Fate: Tadalafil is classified as "not readily biodegradable" (OECD 302A) and exhibits "very persistent" (vP) characteristics in aquatic sediment systems.

  • Ecological Impact: Even trace amounts in wastewater can disrupt endocrine and vascular systems in aquatic life.

  • Operational Mandate: Under no circumstances should CAS 83825-42-7 be discharged into municipal sewage systems (sink disposal).

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste stream. This step prevents dangerous cross-reactions and ensures regulatory compliance (EPA/RCRA).

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Crystalline SolidHigh dust potential; requires particulate containment.
Water Solubility Practically InsolubleWater alone is ineffective for spill cleanup; requires surfactants or organic solvents.
Thermal Stability MP: 301–302°CRequires High-Temperature Incineration (>1000°C) for complete destruction.
Reactivity Stable; avoid oxidizersDo not consolidate in waste containers with strong oxidizing agents (e.g., nitric acid).
Waste Stream Segregation Protocol
  • Stream A (Pure Solid): Expired API, weighing paper, contaminated gloves.

  • Stream B (Solutions): HPLC effluent, dissolution media (often contains Acetonitrile or Methanol).

  • Stream C (Trace): Empty vials (RCRA "P-listed" empty rules do not formally apply, but "RCRA Empty" standards should be mimicked for safety).

Detailed Disposal Procedures

Scenario 1: Disposal of Solid Waste (Pure API)
  • Classification: Non-RCRA Regulated Pharmaceutical Waste (unless mixed with listed solvents).

  • Recommended Method: Incineration.

Protocol:

  • Containment: Place the solid substance in a sealable High-Density Polyethylene (HDPE) container. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Label clearly as "Non-RCRA Pharmaceutical Waste - Tadalafil - TOXIC." Do not label simply as "Chemical Waste."

  • Consolidation: If your facility uses a "Blue Bin" program (pharmaceutical waste), this is the correct stream.

  • Destruction: Transfer to a licensed waste vendor for incineration . Landfilling is chemically safe but environmentally irresponsible due to leaching potential.

Scenario 2: Disposal of Liquid Waste (Solutions)
  • Classification: Likely RCRA Hazardous due to the solvent (Ignitable D001 or Toxic F-listed).

Protocol:

  • Solvent Check: Identify the carrier solvent (e.g., DMSO, Methanol, Acetonitrile).

  • Segregation:

    • Halogenated Solvents: (e.g., DCM) -> Segregate to Halogenated Waste.

    • Non-Halogenated: (e.g., Methanol) -> Segregate to Organic Solvents.

  • Labeling: List Tadalafil as a contaminant on the hazardous waste tag. This alerts the incinerator operator to the presence of nitrogen-bearing heterocycles, which can generate NOx if not burned correctly.

Emergency Spill Response (Self-Validating System)

The Logic: Because Tadalafil is a vasodilator, inhalation of dust during cleanup can cause systemic hypotension (low blood pressure) in the operator. The cleanup protocol must prevent dust generation.[1][2][3]

Step-by-Step Spill Workflow:

  • PPE Escalation:

    • Respiratory: N95 minimum; P100/HEPA respirator recommended for spills >1g.

    • Dermal: Double nitrile gloves and Tyvek sleeves.

  • Containment (The "Wet Method"):

    • Do not dry sweep. Dry sweeping generates aerosols.

    • Cover the spill with a paper towel dampened with Ethanol or a Surfactant solution (soap/water). Tadalafil is hydrophobic; water alone will bead up and spread the powder.

  • Removal:

    • Scoop the damp material into a wide-mouth jar.

    • Wipe the surface 3x with ethanol-soaked pads.

  • Verification:

    • Use a UV lamp (if available) to check for fluorescence residuals, or simply verify visually that no white powder remains.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling CAS 83825-42-7 waste streams to ensure compliance and safety.

Tadalafil_Disposal Start Waste Generation CAS 83825-42-7 StateCheck Determine Physical State Start->StateCheck Spill Spill / Release Start->Spill Accidental Solid Solid Waste (Powder/Tablets) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid NonRCRA_Path Non-RCRA Pharm Waste (Blue Bin) Solid->NonRCRA_Path SolventCheck Is Solvent RCRA Regulated? (e.g., MeOH, ACN) Liquid->SolventCheck SpillClean Wet Wipe Method (Surfactant/Ethanol) Spill->SpillClean RCRA_Path RCRA Hazardous Waste (Code D001/F003 + API) SolventCheck->RCRA_Path Yes (Ignitable/Toxic) SolventCheck->NonRCRA_Path No (Aqueous/Buffer) Incineration FINAL DISPOSAL: High-Temp Incineration RCRA_Path->Incineration NonRCRA_Path->Incineration SpillClean->Solid Debris

Figure 1: Operational decision tree for the segregation and disposal of Tadalafil (CAS 83825-42-7), prioritizing incineration for all streams.

Regulatory Compliance & Documentation

To build a trusted safety system, documentation is as vital as the physical act of disposal.

  • US EPA Status: Tadalafil is not P-listed or U-listed (unlike Nicotine or Warfarin). However, under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , it must be managed as a pharmaceutical waste.

  • Manifesting:

    • If pure: "Non-Regulated Pharmaceutical Waste."

    • If in solvent: Use the solvent's waste code (e.g., D001 for Ignitability).

  • Sewering Prohibition: The 2019 EPA ban on sewering hazardous pharmaceuticals applies.[4] Do not flush.

References

  • PubChem. (2025).[5] Tadalafil (CID 110635) - Safety and Hazards. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[7] [Link]

  • European Medicines Agency (EMA). (2017). Assessment Report: Tadalafil (Environmental Risk Assessment). [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.